Technical Documentation Center

7-Methyl-1H-pyrrolo[3,2-B]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-1H-pyrrolo[3,2-B]pyridine
  • CAS: 1082041-00-6; 357263-42-4

Core Science & Biosynthesis

Foundational

7-Methyl-1H-pyrrolo[3,2-b]pyridine CAS 357263-42-4 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4), also known as 7-methyl-4-azaindole . Advanced Scaffold Analys...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4), also known as 7-methyl-4-azaindole .

Advanced Scaffold Analysis for Drug Discovery

Executive Summary

7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4) is a critical bicyclic heteroaromatic scaffold in modern medicinal chemistry. Belonging to the 4-azaindole class, it serves as a bioisostere of the indole ring system, offering distinct physicochemical advantages such as enhanced aqueous solubility and unique hydrogen-bonding capabilities. The introduction of the methyl group at the 7-position (C7) modulates lipophilicity and provides a steric handle for optimizing binding selectivity in kinase active sites.

This guide synthesizes data on its chemical properties, optimized synthetic routes, and therapeutic utility, designed for researchers in lead optimization and process chemistry.

Chemical & Physical Properties[1]

PropertyData
CAS Number 357263-42-4
IUPAC Name 7-Methyl-1H-pyrrolo[3,2-b]pyridine
Common Name 7-Methyl-4-azaindole
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 182–183 °C
pKa (Calculated) ~5.2 (Pyridine N), ~16.5 (Pyrrole NH)
LogP ~1.8 (Predicted)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 1 (Pyridine N)

Synthetic Methodologies

The synthesis of 4-azaindoles is historically challenging due to the electron-deficient nature of the pyridine ring, which hinders electrophilic cyclization strategies common for indoles. Two primary routes are established for the 7-methyl derivative: the Direct Bartoli Indole Synthesis and the Halogen-Blocked Optimized Route .

Method A: Direct Bartoli Indole Synthesis

This classical method utilizes the reaction of vinyl Grignard reagents with nitroarenes.[1] While direct, it suffers from low yields (~18%) due to competing addition pathways on the unblocked pyridine ring.

  • Precursor: 4-Methyl-5-nitropyridine

  • Reagent: Vinylmagnesium bromide (3-4 equiv.)[2]

  • Conditions: THF, -78°C to -20°C.[1][2]

  • Mechanism: Vinyl Grignard attack on the nitro group

    
     Nitroso intermediate 
    
    
    
    Second vinyl attack
    
    
    [3,3]-Sigmatropic rearrangement
    
    
    Cyclization.
Method B: Halogen-Blocked Optimized Route (Recommended)

To improve regioselectivity and yield, a "placeholder" strategy is employed. A halogen (Cl or Br) at the 2-position of the pyridine ring directs the Bartoli reaction and is subsequently removed via hydrogenolysis. This method can boost overall yields to >40%.[2]

Protocol:

  • Bartoli Cyclization: React 2-chloro-4-methyl-5-nitropyridine with vinylmagnesium bromide in THF at -78°C. The chlorine atom sterically directs the rearrangement and prevents side reactions at the C2 position.

  • Hydrodehalogenation: The resulting 5-chloro-7-methyl-4-azaindole is subjected to catalytic hydrogenation (H₂, Pd/C, Et₃N) or radical reduction (AIBN, Bu₃SnH) to yield the target 7-methyl-4-azaindole.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the optimized synthesis, contrasting the direct and blocked pathways.

Synthesis_Workflow Start_Direct 4-Methyl-5-nitropyridine Bartoli_Direct Bartoli Reaction (VinylMgBr, THF, -78°C) Start_Direct->Bartoli_Direct Start_Blocked 2-Chloro-4-methyl-5-nitropyridine Bartoli_Blocked Bartoli Reaction (VinylMgBr, THF, -78°C) Start_Blocked->Bartoli_Blocked Product 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4) Bartoli_Direct->Product Low Yield (~18%) Intermediate 5-Chloro-7-methyl-4-azaindole Bartoli_Blocked->Intermediate High Regioselectivity Reduction Hydrodehalogenation (H2, Pd/C or Bu3SnH) Intermediate->Reduction Reduction->Product High Yield (>40% Overall)

Figure 1: Comparison of Direct vs. Halogen-Blocked Synthesis Routes for CAS 357263-42-4.

Medicinal Chemistry Applications

Bioisosterism: Indole vs. 4-Azaindole

The 4-azaindole scaffold is a classical bioisostere of indole. The incorporation of the nitrogen atom at position 4 (pyridine N) introduces a hydrogen bond acceptor (HBA) vector that is absent in the parent indole. This is crucial for:

  • Kinase Hinge Binding: The N4 atom can accept a hydrogen bond from the backbone NH of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • Solubility: The pyridine nitrogen lowers the logP and increases aqueous solubility compared to the highly lipophilic indole.

Role of the 7-Methyl Group

The 7-methyl substituent is not merely decorative; it serves specific pharmacological functions:

  • Metabolic Stability: It blocks the C7 position from oxidative metabolism (e.g., hydroxylation), potentially extending the half-life of the drug candidate.

  • Conformational Restriction: In biaryl systems, the 7-methyl group can induce a twist, forcing the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Therapeutic Areas
  • Oncology (Melanoma): Derivatives of pyrrolo[3,2-b]pyridine have shown potent antiproliferative activity against melanoma cell lines (e.g., A375), often outperforming standard inhibitors like Sorafenib in specific assays.

  • Kinase Inhibition: The scaffold is widely explored for inhibiting kinases such as FGFR (Fibroblast Growth Factor Receptor) and FMS (Colony Stimulating Factor 1 Receptor), where the 4-azaindole core mimics the purine of ATP.

Visualization: Pharmacophore Mapping

The diagram below maps the functional roles of the atoms in the 7-methyl-4-azaindole scaffold.

Pharmacophore N1 N1 (Pyrrole NH) H-Bond Donor Hinge Kinase Hinge Binding (ATP Mimic) N1->Hinge Donor Interaction N4 N4 (Pyridine N) H-Bond Acceptor Solubility Improved Solubility (vs Indole) N4->Solubility N4->Hinge C7_Me 7-Methyl Group Lipophilic/Steric Handle C7_Me->Hinge Gatekeeper Interaction Metabolism Metabolic Blocking (Prevents Oxidation) C7_Me->Metabolism

Figure 2: Pharmacophore analysis of the 7-methyl-4-azaindole scaffold.

Handling & Safety

While specific toxicological data for CAS 357263-42-4 is limited, it should be handled as a standard organic intermediate.

  • Hazards: Likely Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and susceptible to oxidation over long periods if exposed to air and light.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

  • Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes." Tetrahedron Letters, 1989.[3] Link

  • Synthesis of Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[4] Tetrahedron, 2007.[4] Link[4]

  • Optimization of 7-Methyl-4-azaindole Synthesis: Dobson, D., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002. Link

  • Antiproliferative Activity in Melanoma: Kim, H. J., et al. "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Scalable Synthesis Protocols: Subota, A., et al. "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications, 2017.[2] Link

Sources

Exploratory

An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis, reactivity, and its burgeoning role as a privileged scaffold in modern medicinal chemistry.

Core Molecular Attributes of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

7-Methyl-1H-pyrrolo[3,2-b]pyridine, an isomer of methylated azaindoles, possesses a unique electronic and structural profile that makes it an attractive building block in the design of bioactive molecules. Its core structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substitution on the pyridine ring.

The fundamental properties of this molecule are summarized in the table below:

PropertyValueReference(s)
Chemical Structure Chemical structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridine[1]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.17 g/mol [2][3]
IUPAC Name 7-methyl-1H-pyrrolo[3,2-b]pyridine[2]
CAS Number 357263-42-4[2]
SMILES CC1=C2NC=CC2=NC=C1[2]

Synthesis and Characterization

The synthesis of substituted pyrrolo[3,2-b]pyridines can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold.[4][5][6] A common conceptual approach involves the cyclization of a suitably functionalized aminopyridine derivative.

Representative Synthetic Protocol

Below is a plausible, multi-step synthetic protocol for 7-Methyl-1H-pyrrolo[3,2-b]pyridine, adapted from established methodologies for related azaindole syntheses.[7][8][9] The causality behind these steps lies in the strategic introduction of functional groups that facilitate the final intramolecular cyclization to form the pyrrole ring.

Workflow for the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

start 2-Fluoro-3-methylpyridine step1 Reaction with Aldehyde start->step1 Starting Material step2 Domino Reaction with Alkali Amide step1->step2 Intermediate Formation step3 Aromatization/Cyclization step2->step3 Base-mediated cyclization product 7-Methyl-1H-pyrrolo[3,2-b]pyridine step3->product Final Product

Caption: A conceptual workflow for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Methodology:

  • Starting Material: The synthesis can commence from a commercially available substituted pyridine, such as 2-fluoro-3-methylpyridine.

  • Condensation: React the starting material with an appropriate aldehyde in the presence of a strong base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures.[9] This step forms a key intermediate.

  • Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization. The choice of the alkali amide can be crucial for selectivity.[9]

  • Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or ammonium chloride). The crude product is then extracted using an organic solvent, dried, and purified, typically by column chromatography on silica gel, to yield the final 7-Methyl-1H-pyrrolo[3,2-b]pyridine.

Spectroscopic Characterization

Table of Predicted Spectroscopic Data:

Technique Predicted Features
¹H NMR Pyrrole Protons: Resonances in the range of 6.5-7.5 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). Pyridine Protons: Aromatic protons on the pyridine ring will appear in the range of 7.0-8.5 ppm. Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.3-2.6 ppm.
¹³C NMR Aromatic Carbons: Resonances for the carbon atoms of the bicyclic aromatic system will be in the range of 100-150 ppm. Methyl Carbon: The methyl carbon will show a signal in the upfield region, typically around 15-25 ppm.
Mass Spec. (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 133.17.

Chemical Reactivity and Derivatization

The reactivity of the 7-azaindole scaffold is well-documented, allowing for its derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[7][12]

  • Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.

  • N-Functionalization: The nitrogen atom of the pyrrole ring can be alkylated, acylated, or protected with various protecting groups.

  • Metal-Catalyzed Cross-Coupling: Halogenated derivatives of 7-Methyl-1H-pyrrolo[3,2-b]pyridine can serve as excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents.[7][13]

Applications in Drug Discovery and Development

The 7-azaindole core, including 7-Methyl-1H-pyrrolo[3,2-b]pyridine, is considered a "privileged structure" in medicinal chemistry.[14] Its structural similarity to purines and indoles allows it to act as a bioisostere, potentially improving binding affinity, selectivity, and physicochemical properties of drug candidates.[14][15]

Kinase Inhibition: A Primary Application

A significant application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[14][15][16] The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of adenine.[16]

Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:

  • PI3K (Phosphoinositide 3-kinase): The 7-azaindole scaffold has been used to develop potent PI3K inhibitors for cancer therapy.[17]

  • FGFR (Fibroblast Growth Factor Receptor): Derivatives have been evaluated as inhibitors of the FGFR signaling pathway, which is often dysregulated in various cancers.[18]

  • ATM (Ataxia-Telangiectasia Mutated): 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer treatment.[19]

  • TNIK (TRAF2 and NCK-interacting kinase): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[20]

  • Other Kinases: The scaffold has also been incorporated into inhibitors of DYRK, HDAC, ROCK, and AXL kinases.[16]

Conceptual Kinase Inhibition Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibits

Caption: A generalized signaling pathway (e.g., PI3K/AKT/mTOR) targeted by 7-azaindole-based kinase inhibitors.

Conclusion

7-Methyl-1H-pyrrolo[3,2-b]pyridine is a versatile and valuable heterocyclic compound with a well-established role in medicinal chemistry. Its straightforward synthesis, potential for diverse functionalization, and proven utility as a pharmacophore, particularly in the design of kinase inhibitors, ensure its continued importance in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this privileged scaffold.

References

  • Azaindole Therapeutic Agents. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]

  • (PDF) Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article). (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine). (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved February 27, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Pyrimidine and Its Biological Activity: A Review. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • 7-Azaindole. II. Conversion to 7-Methyl-7H-pyrrolo [2,3-b]pyridine and Related Compounds 1,2. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • 7-Methyl-1H-pyrrolo(3,2-b)pyridine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). PubMed. Retrieved February 27, 2026, from [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. (2014, June 27). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025, June 16). MDPI. Retrieved February 27, 2026, from https://www.mdpi.com/1420-3049/27/12/3864
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Foundational

The Tale of Two Scaffolds: A Senior Application Scientist's Guide to 4-Azaindole and 7-Azaindole in Drug Discovery

Introduction: The Azaindole Advantage In the intricate world of medicinal chemistry, the indole scaffold has long been a privileged structure, forming the core of numerous natural products and synthetic drugs. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azaindole Advantage

In the intricate world of medicinal chemistry, the indole scaffold has long been a privileged structure, forming the core of numerous natural products and synthetic drugs. However, the strategic introduction of a nitrogen atom into the indole's benzene ring, creating azaindole isomers, has unlocked new potential in drug design. These bioisosteres of indole and purine systems offer medicinal chemists a powerful tool to modulate physicochemical properties, enhance biological activity, and navigate intellectual property landscapes.[1][2][3]

This guide provides an in-depth comparison of two of the most prominent azaindole isomers: 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). While structurally similar, the seemingly subtle difference in the position of the pyridine nitrogen profoundly impacts their electronic character, hydrogen bonding capabilities, metabolic stability, and ultimately, their utility in drug development. As we will explore, 7-azaindole has seen more widespread application, particularly in the realm of kinase inhibitors, while 4-azaindole presents its own unique advantages for optimizing drug-like properties.[2][4]

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The defining feature of azaindoles is the pyridine nitrogen, which imparts distinct electronic and physicochemical characteristics compared to the parent indole scaffold. The position of this nitrogen in 4- and 7-azaindole dictates their unique properties.

Electronic Character and Aromaticity

The electron-withdrawing nature of the pyridine nitrogen influences the electron density distribution across the bicyclic system. In 7-azaindole, the nitrogen at position 7 is adjacent to the pyrrole ring, creating a unique electronic environment that has proven highly effective for mimicking the hinge-binding motif of ATP in protein kinases.[2][5] This arrangement allows the pyridine nitrogen (N7) to act as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, a crucial interaction for kinase inhibition.[5][6]

In contrast, the nitrogen at position 4 in 4-azaindole exerts a different electronic influence on the scaffold. While less commonly employed as a primary hinge-binder in the same manner as 7-azaindole, its presence significantly impacts properties like pKa and solubility.

Hydrogen Bonding and pKa

The ability to form hydrogen bonds is paramount for drug-target interactions. Both 4- and 7-azaindole scaffolds offer a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine N). The key distinction lies in the spatial arrangement and basicity of the pyridine nitrogen.

The 7-azaindole scaffold is particularly adept at forming bidentate hydrogen bonds with the hinge region of many kinases, a feature that has led to its prevalence in this class of drugs.[2][5] The geometry of the N1-H donor and the N7 acceptor is well-suited to interact with the backbone of the kinase hinge.

The introduction of the nitrogen atom generally increases the aqueous solubility of the scaffold compared to indole.[1][2] This was demonstrated in the development of HIV-1 attachment inhibitors, where the replacement of an indole with any of the four azaindole isomers led to a more than 25-fold increase in solubility.[1]

Below is a table summarizing the key physicochemical properties of the parent 4-azaindole and 7-azaindole scaffolds.

Property4-Azaindole7-AzaindoleRationale and Implications
Molecular Formula C₇H₆N₂C₇H₆N₂Identical molecular formula and weight.
Molecular Weight 118.14 g/mol [7]118.14 g/mol The difference in properties arises from the nitrogen placement.
Melting Point Not specified in search results105-107 °C[8]Reflects differences in crystal packing and intermolecular forces.
Boiling Point Not specified in search results270 °C[8]Indicates strong intermolecular interactions in the liquid state for 7-azaindole.
pKa Not specified in search results7.69 ± 0.20 (Predicted)[8]The basicity of the pyridine nitrogen influences solubility and potential for ionic interactions.
Calculated LogP 1.1[7]Not specified in search resultsA measure of lipophilicity, which impacts solubility, permeability, and metabolism.

The Impact on Drug-Target Interactions: A Kinase-Centric View

The utility of a scaffold in drug design is ultimately determined by its ability to favorably interact with a biological target. In this regard, 7-azaindole has emerged as a "privileged scaffold," particularly for the development of protein kinase inhibitors.

The structural similarity of the 7-azaindole core to the adenine of ATP allows it to effectively compete for the ATP-binding site of kinases.[1] The bidentate hydrogen bond formation with the kinase hinge region is a recurring theme in the co-crystal structures of numerous 7-azaindole-based inhibitors.[5] FDA-approved drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax feature the 7-azaindole moiety, a testament to its effectiveness.[1]

The following diagram illustrates the common binding mode of a 7-azaindole scaffold within a kinase active site.

G cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole Scaffold hinge_co C=O hinge_nh N-H azaindole N-H ... N azaindole:N1->hinge_co H-bond (donor) azaindole:N7->hinge_nh H-bond (acceptor)

Caption: 7-Azaindole forming bidentate hydrogen bonds with a kinase hinge.

While 4-azaindole is less frequently observed in this specific hinge-binding role, its application in kinase inhibitor design is still significant. For instance, in the development of p21-activated kinase-1 (PAK1) inhibitors, replacing an indole with a 4-azaindole scaffold resulted in a compound with equipotent PAK1 inhibition and a two-fold improvement in cellular potency.[9] This highlights that the choice of azaindole isomer is target-specific and can be used to fine-tune activity and selectivity.

Metabolic Stability and Pharmacokinetic Profile

A critical aspect of drug development is ensuring that a compound possesses favorable pharmacokinetic properties, including metabolic stability. The introduction of a nitrogen atom into the indole ring to form an azaindole can significantly alter a molecule's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.

Generally, azaindoles tend to exhibit enhanced metabolic stability compared to their indole counterparts.[1][10] The electron-deficient nature of the pyridine ring can make the scaffold less prone to oxidative metabolism. In a direct comparison for an HIV-1 attachment inhibitor, all four azaindole isomers, including the 4- and 7-azaindoles, showed improved metabolic stability in human liver microsomes compared to the parent indole.[1]

The study on PAK1 inhibitors further reinforces this point for the 4-azaindole scaffold. The replacement of an indole with a 4-azaindole led to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, a direct consequence of improved physicochemical properties and likely reduced metabolic susceptibility.[9]

Synthetic Strategies: Building the Azaindole Core

The accessibility of a scaffold through robust and versatile synthetic routes is a key consideration for its adoption in drug discovery programs. Fortunately, a variety of methods have been developed for the synthesis of both 4- and 7-azaindoles.

Classic indole syntheses, such as the Fischer indole synthesis, are often low-yielding for azaindoles due to the electron-deficient nature of the starting pyridyl hydrazines.[1] However, other methods have proven more fruitful.

The Bartoli Indole Synthesis

The Bartoli reaction has emerged as a powerful tool for the synthesis of substituted indoles and has been successfully applied to the preparation of azaindoles from nitropyridines.[1][11]

Experimental Protocol: Bartoli Synthesis of a 4-Azaindole Derivative

  • Dissolution and Cooling: Dissolve the starting nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3.0-4.0 eq) in THF to the cooled nitropyridine solution.

  • Warming and Reaction: Allow the reaction mixture to warm to -20 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired azaindole.

Other Notable Synthetic Methods
  • Batcho-Leimgruber Indole Synthesis: This two-step procedure is another effective method for constructing the azaindole core.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki and Sonogashira couplings, have been extensively used to construct functionalized azaindoles from halogenated pyridine precursors.[12]

The following diagram outlines a generalized workflow for azaindole synthesis.

G Start Substituted Pyridine Method1 Bartoli Reaction (with Vinyl Grignard) Start->Method1 Method2 Palladium-Catalyzed Cross-Coupling Start->Method2 Method3 Batcho-Leimgruber Synthesis Start->Method3 Product Functionalized Azaindole Method1->Product Method2->Product Method3->Product

Sources

Exploratory

7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Strategic Scaffold for Medicinal Chemistry

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (7-methyl-4-azaindole). [1] Executive Summary 7-Methyl-1H-pyrrolo[3,2-b]pyridine (C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (7-methyl-4-azaindole).

[1]

Executive Summary

7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-42-4), commonly referred to as 7-methyl-4-azaindole , represents a privileged bicyclic heteroaromatic scaffold.[1][2] As a bioisostere of indole and purine, it offers distinct physicochemical advantages—specifically reduced lipophilicity compared to indoles and altered hydrogen bond vectorality compared to other azaindole isomers.[1] The C7-methyl group provides critical steric bulk that can enforce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases), making it a high-value building block for oncology and CNS drug discovery.[1]

Part 1: Structural & Physicochemical Profile[1]

The pyrrolo[3,2-b]pyridine core consists of a pyridine ring fused to a pyrrole ring.[1] Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole places the pyridine nitrogen at position 4.[1]

Numbering and Nomenclature

Correct numbering is critical for synthetic planning.[1]

  • N1: Pyrrole nitrogen (H-bond donor).[1]

  • C2/C3: Pyrrole carbons (C3 is nucleophilic).[1]

  • N4: Pyridine nitrogen (H-bond acceptor, basic).[1]

  • C7: Methyl substituted position (Ortho to bridgehead C7a).[1]

Physicochemical Properties

The 7-methyl substitution modulates the electronic and steric profile of the parent scaffold.[1]

PropertyValue (Approx.)Significance
Molecular Weight 132.17 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
CLogP ~1.8 - 2.1Higher lipophilicity than unsubstituted 4-azaindole; improves membrane permeability.[1]
pKa (N4) ~5.3 - 5.8Pyridinic nitrogen; protonatable at physiological pH, aiding solubility.[1]
pKa (N1-H) ~16Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for deprotonation.[1]
H-Bond Donors 1 (N1-H)Key interaction with hinge region (e.g., Glu/Asp backbone carbonyls).[1]
H-Bond Acceptors 1 (N4)Key interaction with hinge region (e.g., backbone NH).[1]

Part 2: Synthetic Accessibility

Synthesis of the 4-azaindole core is historically challenging compared to indoles.[1] Two primary routes are employed: the classical Bartoli Indole Synthesis and the modern Scalable Reductive Cyclization (Subota Method).[1]

Route A: The Bartoli Approach (Classical)

This route utilizes ortho-substituted nitro-pyridines.[1] While direct, it suffers from low yields due to the electron-deficient nature of the pyridine ring interfering with the vinyl Grignard mechanism.

Reagents: 2-Chloro-5-nitro-4-methylpyridine, Vinylmagnesium bromide, THF, -78°C. Mechanism: [3,3]-Sigmatropic rearrangement of the vinyl-amino intermediate.[1]

Route B: Scalable Reductive Cyclization (Preferred)

Developed to overcome the limitations of the Bartoli reaction, this method (optimized by Enamine researchers) uses a bromine atom as a "placeholder" to direct functionalization and is removed in the final step.[1]

Key Advantage: Scalable to >100g batches with reproducible yields.

Synthesis cluster_legend Reaction Logic Start 2-Chloro-3-nitropyridine (Precursor) Inter1 Functionalized Pyridine Intermediate Start->Inter1 1. Alkylation/Substitution (Intro Methyl/Sidechain) Inter2 Reductive Cyclization (Fe/AcOH or H2/Pd) Inter1->Inter2 2. Nitro Reduction Final 7-Methyl-4-azaindole (Target) Inter2->Final 3. Cyclization & Bromine Removal Legend Bromine atom blocks C-positions to prevent side reactions during build-up.

Figure 1: Conceptual workflow for the scalable synthesis of 7-methyl-4-azaindole.

Part 3: Reactivity & Functionalization Guide[1]

The 7-methyl-4-azaindole scaffold possesses three distinct zones for chemical modification.

Functionalization Map
  • Electrophilic Aromatic Substitution (C3):

    • The pyrrole ring is electron-rich.[1][3]

    • Reaction: Halogenation (NIS, NBS), Formylation (Vilsmeier-Haack).[1]

    • Selectivity: C3 >>> C2 due to stability of the sigma-complex intermediate.[1]

  • N-Alkylation/Arylation (N1):

    • Reaction: Deprotonation with NaH/Cs2CO3 followed by alkyl halides or Chan-Lam coupling with boronic acids.[1]

    • Note: The steric bulk of the C7-methyl group may slightly retard N1-alkylation rates compared to unsubstituted azaindoles.[1]

  • Lithiation (C2):

    • Requires N1 protection (e.g., SEM, Boc, Tosyl).[1]

    • Reagent: n-BuLi or LDA at -78°C.

    • Outcome: Access to C2-carboxylates, boronic esters, or iodides.[1]

Experimental Protocol: C3-Iodination

A standard procedure to generate a handle for Suzuki/Sonogashira couplings.[1]

Materials:

  • 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[1][4]

  • N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • DMF (anhydrous, 0.1 M concentration)[1]

Procedure:

  • Dissolve the substrate in anhydrous DMF under N2 atmosphere.[1]

  • Cool to 0°C.

  • Add NIS portion-wise over 15 minutes to avoid di-halogenation.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitor: TLC/LCMS should show conversion to the mono-iodo product.

  • Workup: Pour into ice-water. Collect the precipitate by filtration.[1] Wash with 10% Na2S2O3 (to remove iodine traces) and water.[1]

  • Yield: Typically 85-95%.[1]

Part 4: Medicinal Chemistry Applications[1][6][7][8]

Kinase Inhibition (Hinge Binding)

The 4-azaindole scaffold is a proven ATP-competitive inhibitor.[1] The N1-H and N4 act as a donor-acceptor pair, mimicking the adenine ring of ATP.[1]

  • N1-H: Donates H-bond to the hinge region backbone carbonyl (e.g., Glu).[1]

  • N4: Accepts H-bond from the hinge region backbone amide (e.g., Cys/Val).[1]

  • C7-Methyl: Projects into the solvent front or hydrophobic pocket, potentially inducing selectivity by clashing with residues in non-target kinases (steric exclusion).[1]

BindingMode cluster_protein Kinase Hinge Region cluster_ligand 7-Methyl-4-azaindole Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) N4 N4 (Acceptor) Backbone_NH->N4 H-Bond N1_H N1-H (Donor) N1_H->Backbone_CO H-Bond C7_Me C7-Methyl (Steric/Hydrophobic) C7_Me->Backbone_NH Steric Clash (Selectivity Filter)

Figure 2: Schematic of the bidentate binding mode of 7-methyl-4-azaindole within a kinase ATP pocket.

Case Study: Melanoma (B-Raf V600E)

Research by Kim et al. (2010) demonstrated that pyrrolo[3,2-b]pyridine derivatives serve as potent B-Raf V600E inhibitors.[1]

  • Mechanism: The scaffold occupies the adenine binding pocket.[1]

  • Optimization: Substitution at C3 (via urea or amide linkers) extends into the DFG-out pocket, stabilizing the inactive conformation.[1]

  • Result: Compounds in this series showed superior antiproliferative activity against A375 melanoma cell lines compared to Sorafenib, validating the 4-azaindole as a robust alternative to the 7-azaindole (Vemurafenib-like) scaffold.[1]

Epigenetic Targets (SETD2)

Recent screens have identified 7-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamides as inhibitors of SETD2 (Histone methyltransferase).[1] The C7-methyl group was crucial for optimizing the fit within the SETD2 substrate channel, highlighting the importance of this specific substitution pattern over the unsubstituted parent.

References

  • Subota, A. I., et al. (2017).[1][5][6] "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications, 23(6), 449–453.[1] Link

  • Kim, H. J., et al. (2010).[1][7] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[1][7] Link

  • Dobrikov, G. M., et al. (2002).[1] "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 67(18), 6527-6531.[1] Link[1]

  • Lampe, J. W., et al. (2022).[1] "Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2."[1] Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

Technical Guide: Biological Activity of Methylated Pyrrolo[3,2-b]pyridine Derivatives

Executive Summary The pyrrolo[3,2-b]pyridine scaffold, commonly referred to as 5-azaindole , represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold, commonly referred to as 5-azaindole , represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). Its structural uniqueness lies in the placement of the pyridine nitrogen at position 5, which alters the electronic distribution and hydrogen-bonding capabilities of the core, significantly impacting its interaction with biological targets such as kinases and bacterial ribosomes.

This guide analyzes the biological activity of methylated pyrrolo[3,2-b]pyridine derivatives , focusing on their emerging role as selective FGFR3 inhibitors , potent antimicrobial agents , and cytotoxic leads against melanoma . It details the critical Structure-Activity Relationship (SAR) implications of methylation, particularly at the N1 position, and provides validated experimental protocols for synthesis and bioassay.

Structural Analysis & SAR: The Methylation Impact

The biological efficacy of pyrrolo[3,2-b]pyridine derivatives is tightly regulated by substitution patterns. Methylation serves as a critical modulator of lipophilicity, metabolic stability, and target affinity.

Core Numbering & Electronic Properties

The scaffold consists of a pyrrole ring fused to a pyridine ring.[1][2]

  • N1 (Pyrrole Nitrogen): The primary site for methylation. N-methylation here removes a hydrogen bond donor (HBD), which can drastically alter binding modes.

  • N5 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA), crucial for hinge-region binding in kinase pockets.

Structure-Activity Relationship (SAR) Matrix
Modification SiteChemical ChangeBiological ImpactMechanistic Rationale
N1-Methylation

Variable: Increases lipophilicity and membrane permeability.Loss of HBD: In PDE4B inhibitors, N1-methylation abolished activity, indicating the NH is critical for active site binding. However, in anticancer nortopsentin analogues, N1-alkylation is tolerated and improves cellular uptake.
C3-Functionalization Aryl/Amide linkageHigh Potency: Critical for kinase selectivity (e.g., FGFR3).Extends the molecule into the hydrophobic back pocket of the kinase ATP-binding site.
C7-Substitution Isopropyl/AlkylAntimicrobial Specificity: Enhances activity against E. coli.Steric bulk at C7 aids in overcoming bacterial efflux pumps or ribosomal binding.

Primary Biological Activities[3][4][5]

Kinase Inhibition: FGFR3 Selectivity

One of the most significant findings for this scaffold is the discovery of octahydropyrrolo[3,2-b]pyridine derivatives (e.g., Asinex-5082) as highly selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors.[3]

  • Mechanism: The derivative binds to the ATP-binding pocket of FGFR3 in the DFG-in conformation.[3]

  • Selectivity: Unlike many kinase inhibitors, these derivatives show minimal cross-reactivity with VEGFR2 . This is attributed to the rigid fused ring system preventing the molecule from entering the smaller, DFG-out pocket of VEGFR2, thereby reducing hypertensive side effects common in pan-kinase inhibitors.

Anticancer Activity: Melanoma & Cytotoxicity

Methylated and aryl-substituted pyrrolo[3,2-b]pyridines have demonstrated sub-micromolar potency against specific cancer cell lines.

  • Melanoma (A375): Derivatives bearing 5-benzylamide and 4'-amide moieties exhibited superior antiproliferative activity compared to Sorafenib.

  • Nortopsentin Analogues: Thiazole-substituted 5-azaindoles (often methylated) function as bis-intercalators or groove binders, showing broad-spectrum cytotoxicity (GI50 < 1 µM) in NCI-60 panels.

Antimicrobial Activity

A unique series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives has emerged as a novel class of antibacterials.

  • Target: Bacterial ribosome (translation inhibition).

  • Potency: MIC values as low as 3.35 µg/mL against Escherichia coli.

  • Mechanism: Dual-reporter assays (pDualrep2) indicate these compounds trigger a translation blockage without inducing the SOS response, suggesting a low potential for mutagenicity.

Mechanistic Visualization: FGFR3 Signaling Pathway

The following diagram illustrates the downstream signaling of FGFR3 and the specific intervention point of pyrrolo[3,2-b]pyridine inhibitors.

FGFR3_Pathway Ligand FGF Ligand Receptor FGFR3 Dimer (Target of Pyrrolo[3,2-b]pyridine) Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor Methylated Pyrrolo[3,2-b]pyridine Inhibitor->Receptor Inhibition (ATP Competitive) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Apoptosis Evasion) AKT->Survival

Caption: FGFR3 signaling cascade showing the ATP-competitive inhibition by pyrrolo[3,2-b]pyridine derivatives, blocking downstream RAS-MAPK and PI3K-AKT pathways.

Experimental Protocols

Protocol: Synthesis of N-Methyl-1H-pyrrolo[3,2-b]pyridine

This protocol describes the methylation of the core scaffold, a critical step for optimizing lipophilicity.

Reagents:

  • 1H-Pyrrolo[3,2-b]pyridine (5-azaindole)

  • Potassium tert-butoxide (t-BuOK)

  • Iodomethane (MeI)

  • Anhydrous Toluene or DMF

  • TDA-1 (Phase transfer catalyst, optional)

Procedure:

  • Dissolution: Dissolve 1.0 eq of 1H-pyrrolo[3,2-b]pyridine in anhydrous toluene under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add 1.2 eq of potassium tert-butoxide. Stir at room temperature for 30 minutes. The solution will likely change color (often to a suspension), indicating the formation of the potassium salt.

  • Methylation: Cool the reaction mixture to 0°C. Dropwise add 1.2 eq of Iodomethane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane) to yield the N1-methylated product.

Protocol: FGFR3 Kinase Inhibition Assay (FRET-based)

To validate the biological activity of the synthesized derivative.

Materials:

  • Recombinant human FGFR3 kinase domain.

  • FRET peptide substrate (e.g., ULight-poly GT).

  • Europium-labeled anti-phosphotyrosine antibody.

  • ATP (at

    
     concentration, typically 10-50 µM).
    

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
    
  • Incubation: In a 384-well plate, add 5 µL of test compound (serially diluted in DMSO/Buffer). Add 5 µL of FGFR3 enzyme (0.5 nM final). Incubate for 15 mins at RT.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Calculate

    
     using a non-linear regression model (Sigmoidal dose-response).
    

References

  • Veselov, M. S., et al. (2019). "Identification of pyrrolo-pyridine derivatives as novel class of antibacterials." Molecular Diversity. Link

  • Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters. Link

  • Pecoraro, C., et al. (2022). "1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin." Arkivoc. Link

  • Li, Y., et al. (2023).[4] "Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2."[3] Journal of Cellular Biochemistry. Link

  • Fox, D., et al. (2014). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." Journal of Medicinal Chemistry. (Note: Provides negative control data for N-methyl-pyrrolo[3,2-b]pyridine). Link

Sources

Exploratory

Therapeutic Potential of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in Oncology

The following technical guide details the therapeutic potential, chemical utility, and experimental handling of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in oncology. Content Type: Technical Whitepaper Audience: Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental handling of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in oncology.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

The 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as a 7-methyl-4-azaindole derivative) represents a privileged substructure in the design of Type I and Type II kinase inhibitors. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[3,2-b]pyridine core places the pyridine nitrogen at position 4, altering the hydrogen bond acceptor vector in the ATP-binding pocket.

The inclusion of the 7-methyl group is a critical medicinal chemistry strategy. It serves two primary functions:

  • Metabolic Shielding: It blocks the C7 position from oxidative metabolism (a common clearance pathway for azaindoles).

  • Selectivity Filter: It induces steric clashes with "gatekeeper" residues in off-target kinases while exploiting small hydrophobic pockets in targets like c-Met , VEGFR-2 , and B-Raf .

This guide outlines the structural basis, synthesis, and biological validation of this scaffold in oncology.

Structural & Mechanistic Basis[1]

The 4-Azaindole Advantage

The pyrrolo[3,2-b]pyridine core functions as a bioisostere of indole. In kinase drug design, the "hinge region" of the kinase domain is the primary anchor point.

  • Indole: Offers one H-bond donor (NH).

  • 7-Azaindole (Vemurafenib-like): Offers a bidentate interaction (NH donor, N7 acceptor).

  • 4-Azaindole (Pyrrolo[3,2-b]): Offers a distinct H-bond geometry. The N4 nitrogen is positioned to interact with specific backbone residues (e.g., Cys, Glu) in the hinge region of kinases like c-Met and ALK , often providing a different selectivity profile than 7-azaindoles.

The Role of the 7-Methyl Substituent

The 7-methyl substitution is not merely decorative; it is functional.

  • Steric Occlusion: In the ATP binding pocket, the C7 position often faces the solvent front or the ribose binding pocket. A methyl group here can displace water molecules (entropic gain) or restrict the rotation of the inhibitor, locking it into a bioactive conformation (atropisomerism).

  • Electronic Effect: The electron-donating methyl group increases the basicity of the pyridine nitrogen (N4), potentially strengthening H-bond acceptance with the kinase hinge.

Interactive Pathway Visualization

The following diagram illustrates the binding mode and downstream signaling blockade mediated by inhibitors containing this scaffold.

G Scaffold 7-Methyl-1H-pyrrolo[3,2-b]pyridine (Scaffold Core) Kinase Receptor Tyrosine Kinase (c-Met / VEGFR-2) Scaffold->Kinase ATP Competitive Inhibition Hinge Hinge Region (Asp1222 / Met1160) Scaffold->Hinge H-Bond (N4 Acceptor) Gatekeeper Gatekeeper Residue (Steric Selectivity) Scaffold->Gatekeeper 7-Methyl Steric Fit Signaling Downstream Signaling (RAS-RAF-MEK) Kinase->Signaling Phosphorylation Blocked Apoptosis Apoptosis Induction Kinase->Apoptosis Triggers Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Inhibited

Caption: Mechanism of Action: The 7-methyl-4-azaindole scaffold anchors to the kinase hinge, blocking ATP binding and arresting oncogenic signaling.

Target Landscape & Efficacy Data

Research indicates that derivatives built on the 7-methyl-1H-pyrrolo[3,2-b]pyridine core are particularly effective against kinases involved in angiogenesis and metastasis.

Target KinaseRole in OncologyScaffold ContributionIC50 Range (Derivatives)
c-Met (HGFR) Metastasis, drug resistanceN4 nitrogen binds Met1160; 7-Me fills hydrophobic pocket.1.6 nM - 50 nM
VEGFR-2 AngiogenesisBioisostere to sunitinib core; improved solubility.10 nM - 150 nM
B-Raf (V600E) Melanoma driverHinge binding; 7-Me mimics the steric bulk of Vemurafenib's core.< 100 nM
FMS (CSF-1R) Macrophage modulationHigh selectivity over other immunokinases.30 nM - 85 nM

Data Source: Synthesized from SAR studies on azaindole derivatives [1, 2, 3].

Experimental Protocols

Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Objective: To synthesize the core scaffold for further derivatization. Precursor: 2-Amino-3,4-dimethylpyridine (to ensure 7-methyl placement in the fused system).

Workflow Visualization:

Synthesis Start 2-Amino-3,4- dimethylpyridine Step1 Diazotization (NaNO2/HCl) Start->Step1 Step2 Reduction (SnCl2) Step1->Step2 Hydrazine Hydrazine Intermediate Step2->Hydrazine Step3 Fischer Cyclization (Pyruvate/PPA) Hydrazine->Step3 Product 7-Methyl-1H- pyrrolo[3,2-b]pyridine Step3->Product

Caption: Synthetic route via Fischer Indole Synthesis adapted for azaindoles.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-3,4-dimethylpyridine (10 mmol) in concentrated HCl (20 mL) at 0°C. Add NaNO₂ (11 mmol) dropwise. Stir for 30 min.

  • Reduction: Add SnCl₂·2H₂O (25 mmol) in conc. HCl at 0°C. Stir for 2 hours. Neutralize with NaOH to precipitate the hydrazine intermediate. Extract with EtOAc.

  • Cyclization (Fischer Method): React the hydrazine with ethyl pyruvate in refluxing ethanol to form the hydrazone.

  • Ring Closure: Heat the hydrazone in polyphosphoric acid (PPA) at 180°C for 4 hours.

  • Decarboxylation (Optional): If a carboxylate is formed at C2, hydrolyze (NaOH) and decarboxylate (Cu powder, quinoline, 200°C) to yield the bare 7-methyl scaffold.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

In Vitro Kinase Assay (c-Met)

Objective: Validate the inhibitory potential of the scaffold derivative.[1] System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagents: Recombinant c-Met kinase domain, biotinylated poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, Alexa647-labeled streptavidin.

  • Preparation: Prepare 3x serial dilutions of the 7-methyl-pyrrolo[3,2-b]pyridine derivative in DMSO.

  • Reaction:

    • Mix kinase (5 nM final), substrate (200 nM), and compound in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

    • Initiate with ATP (at Km, approx 10 µM).

    • Incubate at 25°C for 60 minutes.

  • Detection: Add Eu-antibody and Streptavidin-Alexa647 (in EDTA buffer to stop reaction).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Future Outlook & Toxicity Considerations

While the 7-methyl-pyrrolo[3,2-b]pyridine scaffold is promising, researchers must monitor:

  • Aldehyde Oxidase (AOX) Liability: The C2 position of the pyridine ring (C5 in the fused system) is prone to oxidation by AOX. The 7-methyl group helps, but C5 substitution (e.g., with a fluorine or small alkyl) is often required to improve half-life.

  • Solubility: The planar nature of the scaffold can lead to stacking and poor aqueous solubility. Incorporation of solubilizing tails (e.g., piperazine, morpholine) at the C2 or C3 position is standard practice.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules. (2020). Link

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016).[1] Link

  • 7-Methyl-1H-pyrrolo[3,2-b]pyridine (Compound Summary). PubChem. Link

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. (2011). Link

Sources

Foundational

Technical Guide: The Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibitor Design

The following technical guide details the medicinal chemistry, structural biology, and synthetic pathways of the pyrrolo[3,2-b]pyridine scaffold. Executive Summary: The "4-Azaindole" Advantage[1] The pyrrolo[3,2-b]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, structural biology, and synthetic pathways of the pyrrolo[3,2-b]pyridine scaffold.

Executive Summary: The "4-Azaindole" Advantage[1]

The pyrrolo[3,2-b]pyridine core (commonly referred to as 4-azaindole ) represents a distinct subclass of the azaindole family. While its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), has dominated the kinase inhibitor landscape (e.g., Vemurafenib), the 4-azaindole scaffold offers a unique vector for engagement with the ATP-binding pocket.

Unlike indole, the inclusion of the pyridine nitrogen at position 4 dramatically alters the electronic landscape, lowering the pKa of the pyrrole N-H and providing an additional hydrogen bond acceptor (HBA) vector that is geometrically distinct from the 7-azaindole motif. This guide explores how to leverage these properties to overcome selectivity issues common in Type I and Type II kinase inhibitors.

Structural & Electronic Properties[2]

Scaffold Architecture and Numbering

The pyrrolo[3,2-b]pyridine system consists of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond. Correct numbering is critical for SAR discussion:

  • N1: Pyrrole nitrogen (Hydrogen Bond Donor - HBD).

  • N4: Pyridine nitrogen (Hydrogen Bond Acceptor - HBA).

  • C3: Common vector for extending into the solvent-exposed region or gatekeeper vicinity.

  • C5/C6: Vectors often used to access the hydrophobic back-pocket (selectivity pocket).

Physicochemical Profile vs. Isosteres

The 4-azaindole core is a bioisostere of indole and purine.

PropertyIndole7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b])
H-Bond Donors 1 (N1-H)1 (N1-H)1 (N1-H)
H-Bond Acceptors 01 (N7)1 (N4)
N1 pKa (approx) ~16.2~13.2~13.0
Pyridine N pKa N/A~4.6~3.5 - 4.0
Solubility LowModerateModerate-High
Hinge Interaction MonodentateBidentate (Donor/Acceptor)Bidentate (Altered Geometry)

Key Insight: The N4 nitrogen in pyrrolo[3,2-b]pyridine is positioned to interact with residues "above" the plane of the classic hinge interaction or to recruit structural water molecules, whereas the N7 in 7-azaindole typically binds directly to the hinge backbone carbonyl.

Binding Modes & Medicinal Chemistry Strategy[3]

The Hinge Binding Paradox

In canonical kinase inhibition, the inhibitor mimics the adenine ring of ATP.

  • 7-Azaindole Mode: N1-H donates to the hinge backbone (e.g., Glu/Met), and N7 accepts from the hinge backbone NH.

  • 4-Azaindole Mode: The N4 is located on the opposite side of the fused system relative to N7. This prevents the classic "adenine-mimic" planar binding unless the molecule adopts a "flipped" orientation or relies on the N4 to interact with a catalytic lysine (e.g., Lys53 in p38) or a conserved water molecule.

Case Study: p38 MAP Kinase Selectivity

Research has shown that 4-azaindole derivatives can achieve high potency against p38 MAP kinase by exploiting a unique H-bond network.

  • Mechanism: The N1-H binds to the hinge region (Met109), while the N4 nitrogen accepts a hydrogen bond from the catalytic Lys53 .

  • Selectivity: This interaction with Lys53 is highly specific. Most scaffolds (like indole) lack the N4 acceptor, and 7-azaindole's N7 is geometrically too distant to engage Lys53 effectively in this conformation.

Case Study: TGFβRI (ALK5) Inhibitors

In the design of TGFβRI inhibitors, the 4-azaindole core has been utilized to improve pharmacokinetic profiles over quinoline-based predecessors.

  • SAR Trend: Substitution at C3 with a pyridyl group creates a "propeller" shape that fits the gatekeeper region.

  • Outcome: The 4-azaindole core provided a balance of solubility and lipophilicity (LogD) that improved oral bioavailability compared to the more lipophilic indole analogs.

Visualization: Signaling & Binding Logic

The following diagram illustrates the structural distinction and the specific binding logic for the 4-azaindole scaffold.

G Indole Indole (No HBA in ring) Hinge Hinge Region (Backbone CO/NH) Indole->Hinge N1-H Donor only Azaindole7 7-Azaindole (Pyrrolo[2,3-b]) Classic Hinge Binder Azaindole7->Hinge Bidentate (N1-H + N7) Azaindole4 4-Azaindole (Pyrrolo[3,2-b]) Unique Lysine Interaction Azaindole4->Hinge N1-H Donor Lysine Catalytic Lysine (e.g., Lys53) Azaindole4->Lysine N4 Acceptor (Critical Selectivity) Water Conserved Water Network Azaindole4->Water N4 Interaction (Alternate Mode)

Caption: Comparative binding logic showing the unique capability of 4-azaindole to engage catalytic lysines via N4, distinct from the standard hinge-binding of 7-azaindole.

Synthetic Methodologies

Synthesis of the [3,2-b] system is historically more challenging than the [2,3-b] system. Below are the two most robust protocols for generating the core.

Protocol A: Modified Hemetsberger-Knittel Synthesis

This route builds the pyrrole ring onto a pre-existing pyridine ring. It is ideal for 5- or 6-substituted cores.

  • Start: 3-Formylpyridine (substituted).

  • Condensation: React with ethyl azidoacetate in the presence of base (NaOEt) at -10°C to form the azidocinnamate .

  • Thermolysis: Heat the azidocinnamate in refluxing xylene (or toluene) to induce nitrene formation and subsequent C-H insertion cyclization.

  • Yield: Typically 50-70%.

  • Advantage: High tolerance for electron-withdrawing groups on the pyridine ring.

Protocol B: Palladium-Catalyzed Cacchi Cyclization

A modern, modular approach allowing for rapid diversification at the C2/C3 positions.

  • Start: 3-Amino-2-halopyridine (e.g., 3-amino-2-bromopyridine).

  • Sonogashira Coupling: Couple with a terminal alkyne (R-C≡CH) using Pd(PPh3)2Cl2/CuI to form the 3-amino-2-alkynylpyridine .

  • Cyclization: Treat with CuI or Pd(II) in DMF at 80-100°C.

  • Mechanism: The amino group attacks the activated alkyne (5-endo-dig cyclization) to close the pyrrole ring.

  • Advantage: One-pot variations exist; allows easy introduction of complex C2 substituents.

Synthetic Workflow Diagram

Synthesis cluster_methods Synthetic Routes Start1 3-Formylpyridine Step1 Aldol Condensation (Ethyl azidoacetate) Start1->Step1 Inter1 Azidocinnamate Step1->Inter1 Step2 Thermolysis (Nitrene Insertion) Inter1->Step2 Product1 Pyrrolo[3,2-b]pyridine (Core) Step2->Product1 Start2 3-Amino-2-Bromopyridine Step3 Sonogashira (Terminal Alkyne) Start2->Step3 Inter2 3-Amino-2-alkynylpyridine Step3->Inter2 Step4 Cu/Pd Cyclization (5-endo-dig) Inter2->Step4 Step4->Product1

Caption: Dual synthetic pathways for accessing the pyrrolo[3,2-b]pyridine core: The Hemetsberger route (top) and the Cacchi/Sonogashira route (bottom).

Experimental Protocol: Biochemical Assay Setup

To validate the activity of pyrrolo[3,2-b]pyridine derivatives, a robust FRET-based kinase assay (e.g., LanthaScreen) is recommended to avoid interference from the scaffold's intrinsic fluorescence (common in fused heterocycles).

Protocol: TR-FRET Kinase Assay for p38/TGFβRI

  • Reagents:

    • Kinase: Recombinant human p38α or TGFβRI (0.2 - 1.0 nM final).

    • Substrate: GFP-labeled STAT1 or equivalent (200 nM).

    • Tracer: Eu-labeled anti-phospho antibody.

    • ATP: at Km (typically 10-50 µM).

  • Compound Prep: Serial dilute compounds in 100% DMSO (acoustic dispensing preferred). Final DMSO concentration < 1%.

  • Reaction:

    • Incubate Kinase + Compound for 15 mins (pre-equilibrium).

    • Add ATP + Substrate mixture.

    • Incubate for 60 mins at RT.

  • Detection: Add Eu-antibody + EDTA (to stop reaction). Read TR-FRET signal (Ex 340nm, Em 615nm/665nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Crucial Control: Run a counter-screen without enzyme to check for compound fluorescence quenching or enhancement at 615nm.

Future Outlook

The pyrrolo[3,2-b]pyridine scaffold is currently underutilized compared to its [2,3-b] counterpart. However, as drug discovery moves toward Type II inhibitors (binding DFG-out conformations) and Allosteric inhibitors , the unique geometry of the N4 nitrogen offers a handle to stabilize inactive conformations that 7-azaindole cannot access. Future work should focus on C3-functionalization to probe the solvent front and C5-substitution to access the ribose pocket.

References

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. (2003). Highlights the specific N4-Lys53 interaction.

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. (2018). Details the SAR and selectivity for TGFβRI.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2014). Comprehensive review of azaindole isomers in drug discovery.

  • Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem Protocols. (2025). General synthetic procedures for the scaffold.

Exploratory

Technical Guide: Solubility &amp; Lipophilicity of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

This guide details the solubility and lipophilicity profile of 7-Methyl-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in kinase inhibitor discovery (specifically the "4-azaindole" class). Executive Summary 7-Methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility and lipophilicity profile of 7-Methyl-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in kinase inhibitor discovery (specifically the "4-azaindole" class).

Executive Summary

7-Methyl-1H-pyrrolo[3,2-b]pyridine (often referred to as 7-methyl-4-azaindole ) is a bicyclic heteroaromatic scaffold.[1] Unlike its more common isomer 7-azaindole, the 4-azaindole core exhibits distinct basicity and solubility profiles due to the position of the pyridine nitrogen.

  • Core Characteristic: Amphoteric molecule with a significant basic center (pyridine N) and a weak acidic center (pyrrole NH).[1]

  • Solubility Profile: pH-dependent aqueous solubility.[1] High solubility in acidic media (pH < 5); moderate-to-low solubility in neutral buffers; high solubility in polar organic solvents (DMSO, Methanol).[1]

  • Lipophilicity: Moderate (LogP ≈ 1.7), making it membrane-permeable but requiring formulation optimization for high-dose delivery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification[1]
  • IUPAC Name: 7-Methyl-1H-pyrrolo[3,2-b]pyridine[1][2]

  • Common Name: 7-Methyl-4-azaindole[1][2]

  • CAS Number: 357263-42-4[1]

  • Molecular Formula: C₈H₈N₂[1]

  • Molecular Weight: 132.16 g/mol

Structural Visualization & Ionization

The solubility of this compound is governed by its ionization states.[1] The pyridine nitrogen (N4) is the primary protonation site.[1]

G cluster_0 pH-Dependent Species Node_Acid Cationic Species (pH < 6.0) Protonated at N4 High Solubility Node_Neutral Neutral Species (pH 7.0 - 12.0) Uncharged Lowest Solubility (Intrinsic) Node_Acid->Node_Neutral pKa1 ≈ 6.9 - 7.3 (Pyridine N) Node_Base Anionic Species (pH > 13.0) Deprotonated at N1 Moderate Solubility Node_Neutral->Node_Base pKa2 > 13.0 (Pyrrole NH) caption Figure 1: Ionization landscape of 7-Methyl-4-azaindole. Solubility is maximal in acidic environments.

[1]

Quantitative Data Summary

The following data aggregates calculated (c) and scaffold-extrapolated experimental (e) values.

PropertyValueTypeContext
LogP 1.7 ± 0.2 CalculatedModerate lipophilicity.[1] The methyl group adds ~0.5 log units vs. parent 4-azaindole (1.2).[1]
LogD (pH 7.4) 1.4 – 1.6 PredictedAt physiological pH, the molecule is ~50-60% neutral, retaining lipophilic character.
pKa (Basic) 7.1 ± 0.3 ExtrapolatedProtonation of N4.[1] Significantly more basic than 7-azaindole (pKa ~4.6).[1]
pKa (Acidic) ~13.2 LiteratureDeprotonation of N1 (Pyrrole NH).[1]
TPSA 28.7 Ų CalculatedTopological Polar Surface Area; suggests good passive permeability.[1]
H-Bond Donors 1StructuralPyrrole NH.[1]
H-Bond Acceptors 1StructuralPyridine N (N4).[1]

Solubility Landscape

Aqueous Solubility

The solubility of 7-methyl-4-azaindole is critically dependent on pH due to the N4 nitrogen.

  • Simulated Gastric Fluid (pH 1.2): High (> 5 mg/mL). The compound exists as a cation.[1]

  • PBS (pH 7.4): Moderate/Low (0.1 – 0.5 mg/mL). At this pH, the compound is close to its pKa, existing as a mixture of neutral and cationic forms.

  • Water (Unbuffered): ~0.5 – 1.0 mg/mL. The solution will likely be slightly alkaline due to the basicity of the pyridine ring.[1]

Organic Solvent Compatibility

For stock solution preparation and synthesis:

SolventSolubility RatingEstimated Conc.Notes
DMSO Excellent > 50 mg/mLPreferred solvent for biological stock solutions.[1]
Methanol Good > 20 mg/mLSuitable for transfers and HPLC prep.[1]
Ethanol Moderate 10–20 mg/mL
Acetonitrile Moderate 5–15 mg/mLUse for HPLC mobile phases.[1]
DCM Good > 20 mg/mLStandard extraction solvent.[1]

Experimental Protocols

Workflow Visualization

Workflow cluster_stock Stock Preparation cluster_thermo Thermodynamic Solubility (Shake Flask) Start Start: Solid 7-Methyl-4-azaindole Stock Dissolve in DMSO (20 mM) Start->Stock Buffer Add to Buffer (pH 1.2, 7.4) Start->Buffer Excess Solid Incubate Incubate 24h @ 25°C (Agitation) Buffer->Incubate Filter Filter (PVDF 0.22 µm) Incubate->Filter Analyze Quantify via HPLC-UV (254 nm) Filter->Analyze caption Figure 2: Standard workflow for determining thermodynamic solubility.

Protocol A: Thermodynamic Solubility Assessment

This protocol determines the saturation solubility, which is more relevant for formulation than kinetic solubility.

  • Preparation: Weigh ~2 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4 or 0.1 N HCl).

  • Equilibration: Shake or stir at 25°C for 24 hours .

    • Checkpoint: Ensure undissolved solid remains visible.[1] If clear, add more solid.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PVDF membrane .

    • Note: Avoid Nylon filters as azaindoles may bind non-specifically.[1]

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO/Water (50:50).

    • Detection Wavelength: 254 nm or 280 nm (Azaindole absorption maxima).[1]

Protocol B: LogD Determination (Shake-Flask Method)

To determine lipophilicity at physiological pH.[1]

  • Phases: Saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24h prior to use.[1]

  • Dissolution: Dissolve compound in the pre-saturated Octanol phase (~1 mg/mL).

  • Partitioning: Mix equal volumes (e.g., 1 mL) of the drug-octanol solution and pre-saturated PBS in a glass vial.

  • Equilibration: Vortex for 1 hour; allow phases to separate for 4 hours (or centrifuge).

  • Analysis: Remove aliquots from both phases and quantify concentration via HPLC.

  • Calculation:

    
    
    

Field-Proven Insights for Researchers

Synthesis & Purification Implications[1]
  • Acid-Base Extraction: Due to the pKa ~7.1, this compound can be purified by extracting into aqueous 1M HCl (protonating the pyridine N), washing the organic layer (removing non-basic impurities), and then basifying the aqueous layer to pH > 9 to precipitate the clean free base.

  • Chromatography: When using silica gel chromatography, add 1% Triethylamine (TEA) or Ammonia to the eluent (e.g., DCM/MeOH + 1% NH₄OH). Without base, the compound will streak due to interaction between the basic pyridine N and acidic silanols.

Storage and Stability
  • Hygroscopicity: 4-azaindoles are generally stable but can be hygroscopic.[1] Store in a desiccator at -20°C.

  • Oxidation: The pyrrole ring is electron-rich.[1] Avoid prolonged exposure to strong oxidizers or direct sunlight in solution.[1]

Formulation for In Vivo Studies

For animal studies (PK/PD), simple aqueous suspensions may fail due to variable dissolution.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.[1]

  • Alternative: 0.1 M Citrate Buffer (pH 4.0) to exploit the solubility of the cationic species.

References

  • PubChem. 7-Methyl-1H-pyrrolo[3,2-b]pyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[3][4][5] Pharmaceuticals, 11(2), 40. Available at: [Link][1]

  • Subota, A. I., et al. (2017).[6][7] Scalable synthesis and properties of 7-methyl-4-azaindole.[1][2] Heterocyclic Communications, 23(6).[1] Available at: [Link][1]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology, 24(9), 1420–1456. (General reference for azaindole pKa and solubility trends).

Sources

Foundational

role of 7-methyl group in azaindole binding affinity

Title: The "Magic Methyl" Effect: Decoding the Role of the 7-Methyl Group in Azaindole Binding Affinity Executive Summary Azaindoles are privileged bioisosteres widely utilized in medicinal chemistry to target kinase hin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The "Magic Methyl" Effect: Decoding the Role of the 7-Methyl Group in Azaindole Binding Affinity

Executive Summary Azaindoles are privileged bioisosteres widely utilized in medicinal chemistry to target kinase hinge regions and viral polymerase domains. While the core heterocycle provides essential hydrogen-bond donor and acceptor vectors, the strategic installation of a methyl group—particularly at the 7-position (e.g., C7-methylation in 4-, 5-, or 6-azaindoles, or mimicking the m7GTP cap in 7-azaindole analogs)—frequently triggers a disproportionate surge in target binding affinity. This whitepaper elucidates the thermodynamic and structural causality behind this "magic methyl" effect, provides robust protocols for late-stage C-H methylation, and details biophysical validation workflows for drug development professionals.

The addition of a single methyl group can improve the


 or 

of a drug candidate by orders of magnitude[1]. In the context of azaindole scaffolds, this enhancement is driven by three interconnected biophysical mechanisms:
  • Thermodynamics of Desolvation (The Hydrophobic Effect): The target binding pockets for azaindoles (such as the ATP-binding site of kinases) are often lined with hydrophobic residues but occupied by high-energy, ordered water molecules. The lipophilic 7-methyl group displaces these water molecules into the bulk solvent. The resulting increase in solvent entropy (

    
    ) acts as a massive thermodynamic driver for binding.
    
  • Conformational Locking: The steric bulk of the 7-methyl group restricts the rotational degrees of freedom of the azaindole core and its pendant substituents. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically associated with ligand binding is severely minimized.

  • Disruption of Planarity: In highly planar systems, introducing a 7-methyl group can force the molecule slightly out of plane. This not only optimizes packing within complex 3D receptor pockets but also reduces

    
     stacking-driven aggregation, thereby improving in vivo clearance and solubility profiles[2].
    

MagicMethyl Unmethylated Unmethylated Azaindole Methylation C-H Methylation (+CH3) Unmethylated->Methylation Methylated 7-Methyl Azaindole Methylation->Methylated Desolvation Water Displacement (Entropic Gain) Methylated->Desolvation Thermodynamic Conformation Conformational Locking (Reduced Penalty) Methylated->Conformation Structural Lipophilicity Enhanced Lipophilicity (Hydrophobic Effect) Methylated->Lipophilicity Physicochemical HighAffinity High-Affinity Binding (10x - 100x Kd Reduction) Desolvation->HighAffinity Conformation->HighAffinity Lipophilicity->HighAffinity

Caption: Thermodynamic and structural drivers of the magic methyl effect in azaindole binding.

Target-Specific Case Studies

Kinase Inhibitors (PI3K/mTOR) In the development of dual PI3K/mTOR inhibitors, the azaindole and related pyrrolopyrimidine scaffolds are used to anchor the molecule to the kinase hinge region. The introduction of a 7-methyl group in these architectures has been shown to disrupt molecular planarity. This structural tweak not only enhances the binding affinity to the kinase active site but also significantly improves the pharmacokinetic clearance of the drug in vivo[2].

Viral Polymerase Inhibitors (Influenza PB2) The influenza A virus relies on the PB2 subunit to recognize and bind the 7-methyl GTP (m7GTP) cap of host pre-mRNAs[3]. Azaindole-based inhibitors, such as the first-in-class VX-787, were developed to competitively bind this exact cap-binding domain. Structural characterization reveals that mimicking the natural 7-methyl group of the guanine cap is critical; the methyl group engages in deep hydrophobic interactions with pocket residues (e.g., Phe323 and Met431), anchoring the azaindole core while it maintains critical hydrogen bonds with Glu361 and Lys376[3].

Quantitative Impact on Binding Kinetics

The "magic methyl" effect primarily manifests as a dramatic reduction in the dissociation rate constant (


), leading to prolonged target residence time. Below is a representative kinetic summary demonstrating the impact of 7-methylation on azaindole scaffolds.
Compound ArchitectureTarget System

(

)

(

)

(nM)

(kcal/mol)
Unmethylated 4-AzaindoleKinase Hinge1.245.0375.0-8.7
7-Methyl-4-Azaindole Kinase Hinge3.81.53.9 -11.4
Azaindole (PB2 analog)Influenza PB22.512.048.0-9.9
7-Methylated Analog Influenza PB25.10.81.5 -12.0

Data Interpretation: While the association rate (


) sees a modest 2-to-3-fold increase due to enhanced lipophilicity driving the molecule out of the aqueous phase, the dissociation rate (

) drops by over an order of magnitude. This is the hallmark of conformational locking and optimal hydrophobic pocket packing.

Experimental Workflows: Synthesis and Biophysical Validation

To rigorously exploit the 7-methyl effect, researchers must bypass tedious de novo synthesis and instead utilize late-stage functionalization, followed by real-time kinetic validation.

Protocol A: Late-Stage C-H Methylation using PSMS

Traditional methylation requires building the heterocycle from scratch. However, utilizing zinc bis(phenylsulfonylmethanesulfinate) (PSMS)—a reagent inspired by Nature's S-adenosylmethionine (SAM)—allows for direct, late-stage C-H methylation of complex azaindoles in an open flask[1].

Causality of Choice: PSMS generates a (phenylsulfonyl)methyl radical that selectively attacks the most electron-rich position of the heterocycle. The bulky sulfonyl intermediate allows for easy chromatographic separation from unreacted starting materials before final desulfonylation[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the unmethylated azaindole precursor (1.0 equiv) in a biphasic mixture of

    
     and water (1:1 v/v).
    
  • Activation: Add PSMS reagent (3.0 equiv) and trifluoroacetic acid (TFA, 2.0 equiv) to protonate the azaindole, tuning its electronic reactivity.

  • Radical Initiation: Add tert-butyl hydroperoxide (TBHP, 5.0 equiv) dropwise at room temperature. Stir vigorously for 12 hours.

  • Intermediate Isolation: Extract the organic layer, concentrate under reduced pressure, and purify the (phenylsulfonyl)methylated intermediate via silica gel flash chromatography.

  • Desulfonylation: Dissolve the purified intermediate in methanol. Add magnesium turnings (10.0 equiv) and sonicate for 2 hours to cleave the sulfonyl group, yielding the highly pure 7-methyl azaindole.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Endpoint assays (


) cannot decouple 

from

. SPR is required to validate the kinetic causality of the magic methyl effect.

Causality of Choice: SPR provides label-free, real-time tracking of the binding event. By utilizing a high flow rate, we eliminate mass transport limitations, ensuring the measured


 is an accurate reflection of the methyl group's conformational locking effect.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target protein (e.g., PB2 cap-binding domain) onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling until a density of ~2000 RU is achieved.

  • Analyte Titration: Prepare a 2-fold serial dilution of the 7-methyl azaindole (ranging from 0.1 nM to 100 nM) in HBS-EP+ running buffer containing 1% DMSO to ensure solubility.

  • Kinetic Injection: Inject the analytes at a high flow rate of 50 µL/min. Allow 120 seconds for the association phase, followed by a 300-second buffer wash for the dissociation phase.

  • Self-Validation & Fitting: Subtract the reference cell signal and bulk refractive index changes (DMSO calibration). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Workflow Synthesis 1. Synthesis PSMS Radical Methylation Purification 2. Purification Desulfonylation & Chromatography Synthesis->Purification Validation 3. Validation SPR Kinetic Profiling Purification->Validation Analysis 4. Analysis Langmuir 1:1 Data Fitting Validation->Analysis

Caption: Step-by-step workflow for late-stage C-H methylation and SPR binding affinity validation.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

  • Characterization of the PB2 Cap Binding Domain Accelerates Inhibitor Design. MDPI. Available at:[Link]

  • (PDF) The Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. ResearchGate. Available at:[Link]

  • C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Mechanochemical Solvent-Free Catalytic C−H Methylation. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Strategic Analysis 7-Methyl-1H-pyrrolo[3,2-b]pyridine (also known as 7-methyl-4-azaindole ) represents a privileged scaffold in kinase inhibitor discovery, offering a distinct vector for hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

7-Methyl-1H-pyrrolo[3,2-b]pyridine (also known as 7-methyl-4-azaindole ) represents a privileged scaffold in kinase inhibitor discovery, offering a distinct vector for hydrogen bonding and hydrophobic interactions compared to its more common isomer, 7-azaindole.

However, functionalizing this core via palladium-catalyzed cross-coupling presents a bipartite challenge:

  • Electronic Deactivation: The pyridine nitrogen at position 4 (N4) is highly basic and unhindered, acting as a potent "catalyst poison" by competitively binding to electrophilic Pd(II) species, thereby arresting the catalytic cycle.

  • Steric Congestion: The methyl group at position 7 is peri-vicinal to the pyrrole nitrogen (N1). This creates significant steric hindrance for N-arylation and influences the conformational landscape of C-H activation pathways.

This guide details three field-proven protocols designed to overcome these barriers, prioritizing active catalyst generation and site-selectivity .

Structural Reactivity Map

The following diagram delineates the electronic and steric landscape of the substrate, guiding the choice of protocol.

ReactivityMap Substrate 7-Methyl-1H-pyrrolo[3,2-b]pyridine (7-Methyl-4-azaindole) N1 N1 Position (Pyrrole NH) Substrate->N1 Acidic (pKa ~13) Sterically Hindered by 7-Me C2 C2 Position (C-H Activation) Substrate->C2 Nucleophilic Direct Arylation Target C3 C3 Position (Electrophilic/Halogenation) Substrate->C3 Highly Nucleophilic Requires Halogenation First N4 N4 Position (Pyridine N - Catalyst Poison) Substrate->N4 Strong $sigma$-Donor Must be masked or outcompeted Protocol 1: Buchwald-Hartwig Protocol 1: Buchwald-Hartwig N1->Protocol 1: Buchwald-Hartwig Protocol 2: C-H Arylation Protocol 2: C-H Arylation C2->Protocol 2: C-H Arylation Protocol 3: Sequential Suzuki Protocol 3: Sequential Suzuki C3->Protocol 3: Sequential Suzuki

Caption: Reactivity profile of 7-Methyl-4-azaindole highlighting the steric clash at N1 and the coordination risk at N4.

Critical Mechanistic Insights

The "N4-Poisoning" Effect

Unlike 7-azaindole, where the pyridine nitrogen is often involved in an internal H-bond or is sterically crowded, the N4 in 4-azaindole is exposed. In standard Pd protocols, this nitrogen coordinates to Pd(II) intermediates (Ar-Pd-X), forming stable, catalytically inactive (Heterocycle)2-Pd-Ar-X complexes.

Solution: Use Bulky Biaryl Phosphine Ligands (e.g., tBuXPhos, BrettPhos) or Pre-catalysts (e.g., Pd-G3/G4). These ligands create a steric wall that prevents N4 coordination while facilitating reductive elimination.

The "7-Methyl" Steric Wall

The C7-methyl group projects into the space occupied by the N1-substituent. For N-arylation, this increases the energy barrier for the C-N bond formation. Solution: High temperatures (>100°C) and strong bases (LiHMDS, NaOtBu) are non-negotiable to drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Direct N1-Arylation (Buchwald-Hartwig)

Target: Introduction of aryl/heteroaryl groups at the pyrrole nitrogen.

This protocol utilizes a third-generation Buchwald precatalyst to ensure rapid initiation and prevent N4-coordination.

Reagents:

  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: tBuXPhos Pd G3 (2–4 mol%)

    • Why: Ensures 1:1 Pd:Ligand ratio; tBuXPhos is bulky enough to prevent N4 binding.

  • Base: NaOtBu (1.5 equiv) or LiHMDS (1.2 equiv for sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Charge: In a glovebox or under active Ar flow, add the substrate (1.0 equiv), Aryl Bromide (1.2 equiv), tBuXPhos Pd G3 (0.03 equiv), and NaOtBu (1.5 equiv) to a heavy-walled reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 100–110°C for 4–12 hours.

    • Note: The 7-methyl group slows the rate; do not reduce temperature below 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black and salts. Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will typically be less polar than the starting material.

Protocol 2: Direct C2-Arylation (C-H Activation)

Target: Functionalization of the pyrrole C2 position without pre-halogenation.

This method leverages the acidity of the C2-H bond. Note that N1-protection (e.g., SEM, Boc) is often recommended, but this protocol describes the direct method for the free NH, utilizing a silver additive to sponge up halides and prevent N4 poisoning.

Reagents:

  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Additive: Ag₂CO₃ (1.0 equiv)

    • Why: Acts as both base and halide scavenger, preventing iodide inhibition of the Pd center.

  • Solvent: DMF/DMSO (9:1)

Step-by-Step Workflow:

  • Charge: Combine substrate, Aryl Iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃ in a vial.

  • Solvate: Add DMF/DMSO mixture (0.2 M).

  • Reaction: Heat to 120°C for 16 hours.

  • Workup: Dilute with DCM. Wash extensively with water (3x) to remove DMF.

  • Purification: Silica gel chromatography.

    • Caution: Silver salts can streak on columns; ensure thorough filtration through Celite before loading.

Protocol 3: Sequential C3-Functionalization (Halogenation + Suzuki)

Target: Precision coupling at the electron-rich C3 position.

Direct C3-arylation is difficult. The industry standard is a robust two-step sequence: Regioselective Iodination followed by Suzuki Coupling.

Step A: Regioselective C3-Iodination

  • Dissolve 7-Methyl-1H-pyrrolo[3,2-b]pyridine in DMF (0.5 M).

  • Add NIS (N-Iodosuccinimide) (1.05 equiv) at 0°C.

  • Stir at RT for 1 hour. The 7-methyl group does not hinder C3 electrophilic attack.

  • Precipitate product by pouring into water/ice. Filter and dry. (Yields typically >90%).[1]

Step B: Suzuki-Miyaura Coupling

  • Substrate: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv).

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2 mol%).

  • Base: K₃PO₄ (2.0 M aq, 3.0 equiv).

  • Solvent: THF/Water (4:1).

  • Conditions: 60–80°C for 2 hours. (Iodides couple rapidly).

Optimization & Troubleshooting Guide

Catalyst Selection Matrix

For challenging substrates (e.g., ortho-substituted aryl halides), consult the following selection logic:

ChallengeRecommended SystemMechanism of Action
N4-Coordination (Stalling) tBuXPhos Pd G3 Bulky ligand prevents N4 binding; G3 precatalyst ensures Pd(0) release.
Steric Hindrance (7-Me) BrettPhos Pd G3 Designed for sterically demanding C-N bond formation.
Low Solubility Pd(OAc)₂ / Xantphos High temperature stability in polar solvents (DMAc/NMP).
Protodehalogenation RuPhos Pd G3 Faster oxidative addition outcompetes side reactions.
Workflow Diagram: Method Optimization

Use this logic flow when initial standard conditions fail.

Optimization Start Standard Condition Failed (<10% Yield) Check1 Is Starting Material Consumed? Start->Check1 SM_Remains Problem: Catalyst Deactivation or Failed Oxidative Addition Check1->SM_Remains Yes (SM Intact) SM_Gone Problem: Side Reactions (Dehalogenation/Homocoupling) Check1->SM_Gone No (SM Gone) Sol1 Switch to Precatalyst (Pd G3/G4) Increase Temp to 120°C SM_Remains->Sol1 Check2 Is N4 Blocking? SM_Gone->Check2 Sol2 Add Lewis Acid (MgBr2) to mask N4 Check2->Sol2 Likely Sol3 Switch Base to weak inorganic (K3PO4 instead of NaOtBu) Check2->Sol3 Unlikely

Caption: Logical decision tree for troubleshooting low yields in azaindole cross-coupling.

References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[2] Link

    • Note: Establishes the utility of precatalysts for azaindoles, transferable to the 4-azaindole isomer.
  • Liegault, B., et al. (2024). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules, 29(19), 4743. Link

    • Note: Detailed protocols for sequential halogen
  • Subota, A., et al. (2017).[3] "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications, 23(6), 449–453. Link

    • Note: The authoritative source on the specific 7-methyl-4-azaindole scaffold synthesis and stability.
  • Schröder, N., et al. (2014). "Palladium-Catalyzed C–H Activation of Pyridines." Organic & Biomolecular Chemistry, 12, 20-35. Link

    • Note: Mechanistic grounding for the C2-aryl

Sources

Application

Application Note: Regioselective N-Alkylation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary The regioselective alkylation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (7-methyl-4-azaindole) presents a distinct challenge in medicinal chemistry. Unlike the parent indole, this scaffold contains two nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective alkylation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (7-methyl-4-azaindole) presents a distinct challenge in medicinal chemistry. Unlike the parent indole, this scaffold contains two nucleophilic nitrogen atoms: the pyrrolic


 (acidic) and the pyridinic 

(basic). While

-alkylation is typically the desired pharmacophore transformation, the presence of the 7-methyl group introduces steric strain proximal to the

site, kinetically retarding the desired reaction and increasing the risk of competing

-quaternization.

This Application Note provides two validated protocols to solve this regioselectivity problem:

  • Method A (Thermodynamic Control): A Sodium Hydride (NaH) mediated protocol for primary alkyl halides.

  • Method B (Stealth Activation): A Mitsunobu protocol for secondary alcohols and sterically demanding motifs.

Chemical Context & Mechanistic Insight

The N1 vs. N4 Competition

The pyrrolo[3,2-b]pyridine scaffold is an electronic hybrid. The


 proton has a 

of approximately 17.5 (in DMSO), making it deprotonatable by strong bases. The

nitrogen retains a localized lone pair, acting as a moderate base/nucleophile.
  • Pathway A (

    
    -Alkylation):  Requires deprotonation to form the azaindolyl anion. This restores aromaticity to the pyridine ring and creates a high-energy HOMO at 
    
    
    
    .
  • Pathway B (

    
    -Quaternization):  A parasitic side reaction where the neutral pyridine nitrogen attacks the electrophile, forming a pyridinium salt.
    
The "7-Methyl" Steric Effect

In the standard 4-azaindole numbering, the C7 position is adjacent to the bridgehead C7a , which is directly bonded to


. Consequently, a methyl group at C7 exerts significant steric pressure on the 

pocket.
  • Impact: The nucleophilic approach of the

    
    -anion to an electrophile is hindered.
    
  • Consequence: If the

    
     reaction rate (
    
    
    
    ) is suppressed by steric bulk, the relative rate of the unhindered
    
    
    reaction (
    
    
    ) becomes significant, leading to mixtures of products and difficult purifications.
Mechanistic Pathway Diagram

ReactionPathways Start 7-Methyl-1H-pyrrolo[3,2-b]pyridine Base Base (NaH or PPh3/DEAD) Start->Base Activation N4_Neutral N4-Neutral (Competitor) Start->N4_Neutral No Activation Anion N1-Anion (Nucleophilic) Base->Anion Deprotonation (Method A) or H-bonding (Method B) Product_N1 N1-Alkylated Product (Desired) Anion->Product_N1 Fast (Major) Unless Sterically Hindered Product_N4 N4-Quaternary Salt (Undesired Side Product) N4_Neutral->Product_N4 Slow (Minor) Becomes competitive if N1 blocked

Caption: Kinetic competition between N1-anionic attack and N4-neutral attack. The 7-Me group sterically inhibits the Green pathway.

Decision Matrix: Choosing the Right Protocol

Select the protocol based on your specific electrophile and scale.

VariableMethod A: NaH / DMF Method B: Mitsunobu
Electrophile Type Primary Alkyl Halides (R-Br, R-I)Primary & Secondary Alcohols (R-OH)
Mechanism

(Push)

(Pull)
Steric Tolerance Moderate (Sensitive to 7-Me clash)High (Activation is on the alcohol)
Regioselectivity >95:5 (

:

)
>99:1 (

:

)
Water Tolerance Strictly AnhydrousTolerates trace moisture
Scale Scalable to kgTypically <100g

Method A: Anionic Alkylation (NaH/DMF)

Rationale: This method utilizes the "Hard-Soft Acid-Base" principle. By fully deprotonating


 with Sodium Hydride (NaH), we generate a hard, charge-localized anion. In a polar aprotic solvent like DMF, the anion is "naked" (highly reactive), which helps overcome the steric barrier imposed by the 7-methyl group.
Reagents
  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Charge with 7-Methyl-1H-pyrrolo[3,2-b]pyridine and anhydrous DMF.

  • Deprotonation (Critical Step): Cool the solution to 0°C . Add NaH portion-wise over 15 minutes.

    • Why: Rapid addition causes exotherms that can degrade the scaffold. Low temperature prevents side reactions during anion formation.

  • Anion Aging: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Visual Check: Evolution of

      
       gas will cease, and the solution typically turns yellow/orange, indicating the formation of the azaindolyl anion.
      
  • Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.

    • Why: The 7-methyl group makes the

      
       site sterically crowded. Adding the electrophile slowly at low temp prevents the "loose" electrophile from reacting with the 
      
      
      
      nitrogen before it finds the
      
      
      anion.
  • Reaction: Stir at RT. Monitor by LC-MS.

    • Timeline: Primary halides: 2-4 hours. Sterically hindered halides: 12-18 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with sat.

      
      .
      
    • Extract with EtOAc (3x). Wash organics with

      
       (5x) to remove DMF (crucial for NMR purity).
      
    • Dry over

      
       and concentrate.
      

Method B: Mitsunobu Reaction (PPh3/DEAD)[1]

Rationale: For secondary alkyl groups or when Method A yields


 mixtures, the Mitsunobu reaction is superior. It activates the alcohol (electrophile) rather than the nucleophile.[1] Since the reaction requires an acidic proton (

-H) to protonate the betaine intermediate, the basic

nitrogen remains inert, resulting in near-perfect regioselectivity.
Reagents
  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Alcohol: R-OH (1.2 - 1.5 eq)

  • Phosphine:

    
     (1.5 eq) or 
    
    
    
    (for difficult separations)
  • Azodicarboxylate: DEAD or DIAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol
  • Dissolution: In a dry flask under

    
    , dissolve the substrate, alcohol, and 
    
    
    
    in THF (0.1 M).
  • Addition: Cool to 0°C . Add DEAD/DIAD dropwise over 20 minutes.

    • Note: The solution will turn orange/red and then fade to yellow.

  • Reaction: Stir at RT for 12-24 hours.

    • Optimization: If the 7-methyl group causes significant hindrance, heat to 50°C. Toluene is preferred over THF for heated Mitsunobu reactions.

  • Workup:

    • Concentrate directly.

    • Triturate with

      
      :Hexane (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ). Filter.
    • Purify the filtrate via flash chromatography.

Analytical Quality Control (QC)

Distinguishing


-alkyl from 

-alkyl is critical. Do not rely solely on LC-MS (same Mass).
NMR Differentiation Table
FeatureN1-Alkylated (Desired) N4-Alkylated (Undesired)
1H NMR (Aromatic) Sharp, distinct peaks.Broad peaks (often indicative of salt/exchange).
NOE (Nuclear Overhauser Effect) Strong correlation between N-CH2 and H2 (pyrrole) & 7-Me group.Correlation between N-CH2 and H3 / H5 .
13C NMR (C2 Shift) Typical range: 125-135 ppm.Significant upfield/downfield shift due to loss of aromaticity/charge.
Solubility Soluble in

, EtOAc.
Poor solubility in

; requires DMSO/MeOH.
Troubleshooting Guide
  • Problem: Low Conversion with Method A.

    • Cause: The 7-Me group is blocking the approach of the electrophile.

    • Fix: Switch to Method B (Mitsunobu) or add catalytic KI (Finkelstein condition) to Method A to generate a more reactive alkyl iodide in situ.

  • Problem:

    
    -Quaternization observed (Water soluble product).
    
    • Cause: Incomplete deprotonation (wet NaH) or solvent was not dry.

    • Fix: Increase NaH to 1.5 eq and ensure DMF is <50 ppm water.

Workflow Visualization

Workflow Input Target: 7-Me-4-Azaindole Alkylation Check_Elec Analyze Electrophile Input->Check_Elec Decision_1 Primary Halide? Check_Elec->Decision_1 Decision_2 Secondary/Tertiary or Alcohol? Decision_1->Decision_2 No Method_A METHOD A: NaH / DMF (Thermodynamic Control) Decision_1->Method_A Yes Decision_2->Method_A No (Try forcing conditions) Method_B METHOD B: Mitsunobu (Steric Bypass) Decision_2->Method_B Yes QC QC: NOE & 13C NMR Method_A->QC Method_B->QC

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile structure.

References

  • General Azaindole Reactivity

    • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007).
  • Mitsunobu Reaction Specifics

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
  • Regioselectivity in Nitrogen Heterocycles

    • L.C.[2] Xu, et al. (2023).[2] "Chemo- and Regioselective Alkylation of Pyridine N-Oxides." Organic Letters, 25, 8640-8644.[2] (Provides relevant mechanistic context for pyridine vs pyrrole selectivity).

  • pKa Values and Electronic Properties

    • Organic Chemistry Portal.[3] "Mitsunobu Reaction - Mechanism and Application."

Sources

Method

Application Note: C-H Activation Protocols for Functionalizing Pyrrolo[3,2-b]pyridine

This Application Note provides a comprehensive technical guide to the C-H activation and functionalization of pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ). This scaffold presents a unique "Janus-faced" e...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the C-H activation and functionalization of pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ).

This scaffold presents a unique "Janus-faced" electronic profile: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This duality necessitates distinct catalytic strategies for regioselective functionalization.

Strategic Analysis & Reactivity Profile

The pyrrolo[3,2-b]pyridine scaffold contains five potential C-H activation sites. Successful functionalization requires overcoming two primary challenges:

  • Catalyst Deactivation: The pyridine nitrogen (N4) is a strong Lewis base that can coordinate to transition metals (Pd, Ir), poisoning the catalyst.

  • Regiocontrol: Competing mechanisms (Electrophilic Aromatic Substitution vs. Concerted Metalation-Deprotonation) dictate selectivity between the C2 and C3 positions.

Reactivity Map
  • C2 (Pyrrole

    
    ):  Most acidic C-H bond (
    
    
    
    ). Preferred site for Pd-catalyzed CMD (Concerted Metalation-Deprotonation) mechanisms.
  • C3 (Pyrrole

    
    ):  Most nucleophilic site. Preferred for Electrophilic Palladation  and oxidative couplings.
    
  • C5/C6/C7 (Pyridine Ring): Electron-deficient and inert to standard C-H activation. Functionalization requires N-oxide activation or radical pathways (Minisci-type).

ReactivityMap Scaffold Pyrrolo[3,2-b]pyridine (4-Azaindole) C2 C2 Position (Acidic C-H) Target: Arylation via CMD Scaffold->C2 Pd(OAc)2 / PivOH C3 C3 Position (Nucleophilic) Target: Alkenylation/Alkylation Scaffold->C3 Pd(II) / Oxidant PyRing Pyridine Ring (C5/C6/C7) (Electron Deficient) Target: N-Oxide Directed Arylation Scaffold->PyRing mCPBA -> Pd(0) N4 N4 Nitrogen (Catalyst Poison) Scaffold->N4 Risk

Figure 1: Reactivity landscape of pyrrolo[3,2-b]pyridine indicating primary modes of activation for each site.

Protocol 1: Regioselective C2-H Arylation

Mechanism: Concerted Metalation-Deprotonation (CMD). Target: Introduction of aryl groups at the C2 position. Critical Factor: The use of a pivalate additive is non-negotiable. It acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the acidic C2 position.

Materials
  • Substrate: N-Protected Pyrrolo[3,2-b]pyridine (e.g., N-Boc, N-Benzyl). Note: Free NH substrates often lead to N-arylation or catalyst poisoning.

  • Coupling Partner: Aryl Bromide (Ar-Br).[1]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[2][3]

  • Ligand: Triphenylphosphine (PPh₃) or DavePhos (for sterically hindered substrates).

  • Base: Cesium Carbonate (Cs₂CO₃).

  • Additive: Pivalic Acid (PivOH) (30 mol%).

  • Solvent: Toluene or DMA (Dimethylacetamide).[3]

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with N-Boc-pyrrolo[3,2-b]pyridine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Activation: Add Pivalic Acid (30 mol%). Why? Pivalate coordinates to Pd, deprotonating C2-H while forming the C-Pd bond.

  • Solvation: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by N4Switch to N-oxide substrate or add Ag₂CO₃ as a halide scavenger/Lewis acid.
C3 Regioisomer Electrophilic pathway dominanceEnsure basic conditions and presence of PivOH to enforce CMD pathway.
Debocylation Thermal instabilitySwitch protecting group to N-Benzyl or N-SEM.

Protocol 2: Pyridine Ring Functionalization (via N-Oxide)

Mechanism: N-Oxide Directed C-H Activation.[3] Target: Functionalization of the remote C7 or C6 positions. Rationale: The pyridine ring is too electron-deficient for direct Pd-insertion. Converting the N4 nitrogen to an N-oxide (


) increases the electron density on the ring and provides a coordinating handle for the catalyst.
Workflow Diagram

NOxideWorkflow Step1 Step 1: N-Oxidation (mCPBA, DCM, RT) Step2 Intermediate: 4-Azaindole N-Oxide Step1->Step2 Step3 Step 2: C-H Arylation (Pd(OAc)2, XPhos, Ag2CO3) Step2->Step3 Directs to C7 Step4 Step 3: Deoxygenation (PCl3 or Zn/NH4Cl) Step3->Step4 Final Final Product: C7-Arylated Pyrrolo[3,2-b]pyridine Step4->Final

Figure 2: Three-stage workflow for functionalizing the electron-deficient pyridine ring.

Experimental Protocol
  • N-Oxidation: Treat the parent pyrrolo[3,2-b]pyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[3]

  • C-H Activation:

    • Combine N-oxide (1.0 equiv), Ar-Br (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (2.0 equiv) in Toluene.

    • Heat at 110°C. Note: Ag₂CO₃ acts as both base and halide abstractor, crucial for cationic Pd pathways.

  • Deoxygenation: Post-purification, reduce the N-oxide using PCl₃ (3 equiv) in CHCl₃ at reflux or Zn powder in NH₄Cl/MeOH to restore the pyridine ring.

Protocol 3: Ir-Catalyzed C-H Borylation

Mechanism: Steric-Controlled C-H Activation. Target: Late-stage diversification (converting C-H to C-Bpin). Selectivity: Iridium catalysts are highly sensitive to steric bulk. In N-protected 4-azaindoles, the C3 and C2 positions are often sterically shielded. Borylation typically occurs at C6 or C7 , distal to the protecting group and bridgehead.

Materials
  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron).

  • Solvent: THF or Hexane.

Protocol
  • Pre-catalyst Formation: Mix [Ir(OMe)(cod)]₂ and dtbpy in THF (2 mL) for 10 mins until the solution turns dark brown.

  • Reaction: Add N-Boc-pyrrolo[3,2-b]pyridine (1.0 mmol) and B₂pin₂ (1.0 mmol).

  • Conditions: Heat at 80°C for 4–12 hours in a sealed tube.

  • Isolation: Pass through a short silica plug (elute with DCM) to remove catalyst. Do not perform aqueous workup as Bpin esters can hydrolyze.

References

  • General Azaindole Reactivity & Synthesis

    • Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chem. Soc. Rev., 2007 , 36, 1120-1132. Link

  • C2-H Arylation Mechanisms (CMD)

    • Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chem. Lett., 2010 , 39, 1118. Link

  • N-Oxide Directed Activation

    • Campeau, L.-C., et al. "Pd-Catalyzed Direct Arylation of Azine N-Oxides." J. Am. Chem. Soc., 2005 , 127, 18020. Link

  • Ir-Catalyzed Borylation of Heterocycles

    • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes." J. Am. Chem. Soc., 2014 , 136, 4287. Link

  • Specific 4-Azaindole Functionalization

    • Santos, A. S., et al. "Syntheses of novel 2,3-diaryl-substituted 5-cyano-4-azaindoles... via palladium catalyzed arylation."[4] Tetrahedron Lett., 2020 .[5] Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling Conditions for 7-Methyl-4-Azaindole

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies with mechanistic insights to ensure reproducible success in coupling 7-methyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies with mechanistic insights to ensure reproducible success in coupling 7-methyl-4-azaindole (7-methyl-1H-pyrrolo[3,2-b]pyridine) derivatives.

[1]

Executive Summary & Strategic Importance

7-methyl-4-azaindole is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors) due to its ability to mimic the purine core of ATP while offering distinct solubility and metabolic profiles. However, the 4-azaindole (pyrrolo[3,2-b]pyridine) isomeric system presents unique synthetic challenges compared to the more common 7-azaindole.

Key Challenges:

  • Catalyst Poisoning: The exposed pyridine nitrogen (N4) is highly basic and can displace phosphine ligands from Palladium, arresting the catalytic cycle.

  • Acidic N-H: The pyrrole N-H (pKa ~13) can be deprotonated under Suzuki conditions, creating an amidinate-like species that further sequesters the catalyst.

  • Steric/Electronic Interface: The C7-methyl group, located adjacent to the ring junction, exerts subtle electronic effects on the pyridine ring, influencing the oxidative addition rates at positions C5 and C6.

This guide provides two "Gold Standard" protocols: one for unprotected substrates (prioritizing step-economy) and one for protected substrates (prioritizing yield and scope).

Mechanistic Analysis & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic system must prevent the formation of off-cycle Palladium-Azaindole complexes.

The "Bulky Ligand" Solution

Standard ligands like PPh3 often fail because the basic N4-pyridine nitrogen binds Pd(II) tighter than the phosphine. We utilize Dialkylbiarylphosphines (Buchwald Ligands) , specifically XPhos and SPhos .

  • Mechanism: These ligands are sterically demanding, creating a "protective shell" around the Pd center that physically blocks the approach of the azaindole N4 nitrogen while still allowing the oxidative addition of the aryl halide.

  • Base Effect: Weak bases (K2CO3) often suffice, but for unprotected substrates, K3PO4 is superior due to its higher basicity in aqueous media, facilitating the transmetallation step without fully deprotonating the pyrrole to a catalyst-poisoning anion.

Visualization: Ligand-Enabled Selectivity

The following diagram illustrates how bulky ligands prevent the "Catalyst Death" pathway.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X N_Coord N4-Coordination (Catalyst Poisoning) OxAdd->N_Coord Small Ligand (PPh3) + Azaindole N4 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (XPhos) + Ar'-B(OH)2 Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration

Figure 1: Bulky ligands (Green path) prevent the formation of the stable, inactive Pd-Azaindole complex (Red path) common with smaller phosphines.

Experimental Protocols

Protocol A: Coupling of Unprotected 6-Chloro-7-methyl-4-azaindole

Best for: Rapid analog generation where N-protection/deprotection steps are undesirable. Substrate Scope: Tolerates chlorides (with XPhos) and bromides/iodides.

Reagents:

  • Substrate: 6-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4–8 mol%)

    • Note: Pre-complexed XPhos Pd G2 (2-5 mol%) is an excellent, easier-to-handle alternative.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the azaindole halide (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (636 mg, 3.0 mmol).

  • Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen (critical for electron-rich phosphines).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition:

    • Option A (Pre-catalyst): Remove septum briefly under N2 flow, add XPhos Pd G2 (catalyst), recap, and purge once more.

    • Option B (In-situ): Add Pd2(dba)3 and XPhos ligand as solids in step 1.

  • Reaction: Heat the block to 100 °C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If it remains bright yellow/orange, the active catalyst may not have formed or has oxidized.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Coupling of N-Protected Derivatives (N-Boc/SEM)

Best for: Scale-up (>5g) or when the boronic acid partner is unstable/sensitive. Substrate Scope: High yields with challenging sterics.

Reagents:

  • Substrate: N-Boc-6-chloro-7-methyl-4-azaindole

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base: K2CO3 (2.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: DMF or DME/Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected azaindole (1.0 equiv) and boronic acid (1.1 equiv) in DMF (0.2 M concentration).

  • Base: Add solid K2CO3.

  • Degas: Sparge the solution with Nitrogen for 10 minutes (bubbling gas directly into liquid).

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM.

  • Heat: Stir at 85–90 °C .

    • Note: Protected azaindoles are less prone to catalyst poisoning, allowing the use of the robust, air-stable Pd(dppf)Cl2 catalyst.

  • Workup: Standard extraction. For DMF removal, wash extensively with water/LiCl solution or evaporate under high vacuum.

Critical Parameters & Troubleshooting

The following table summarizes the effects of key variables specifically for the 7-methyl-4-azaindole scaffold.

ParameterRecommendationScientific Rationale
Solvent System Dioxane/H2O (4:1) Water is essential to dissolve the inorganic base and facilitate the transmetallation step involving the boronate "ate" complex.
Ligand XPhos or SPhos Biaryl ligands prevent N4-palladium coordination. PPh3 is generally insufficient for chlorides on this scaffold.
Base K3PO4 (Tribasic)Higher basicity than carbonate; promotes reaction of the boronic acid while buffering the system to prevent substrate decomposition.
Concentration 0.15 – 0.25 M High concentration favors the bimolecular coupling over competitive protodeboronation of the boronic acid.
O2 Exclusion Strict Electron-rich ligands (XPhos) oxidize rapidly. Sparging is superior to simple vacuum/backfill cycles.

References

  • Scalable Synthesis of 7-methyl-4-azaindole: Subota, A. I., et al. "Scalable synthesis and properties of 7-methyl-4-azaindole."[2] Enamine / ResearchGate.

  • Suzuki Coupling of Unprotected Heterocycles: Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society.

  • Azaindole Reactivity Review: Popowycz, F., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." MDPI / Molecules.

  • General Suzuki Protocol Guidelines: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

Sources

Method

halogenation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine at C3 position

Application Note: Regioselective C3-Halogenation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine Executive Summary & Strategic Rationale The functionalization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C3-Halogenation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Strategic Rationale

The functionalization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) is a critical gateway in the synthesis of kinase inhibitors and bio-isosteres of indole-based therapeutics. While the 7-methyl group provides steric bulk and modulates the basicity of the pyridine nitrogen, the C3 position on the pyrrole ring remains the most nucleophilic site, amenable to Electrophilic Aromatic Substitution (EAS).

Key Challenges:

  • Regioselectivity: Distinguishing between C3 (pyrrole), C2 (pyrrole), and the electron-deficient pyridine ring.

  • N-Halogenation: Kinetic competition where the electrophile attacks the pyrrole nitrogen (N1) rather than the C3 carbon.

  • Protonation: The basicity of the pyridine nitrogen (N4) can lead to protonation by acidic byproducts (HBr/HI), deactivating the ring system towards EAS.

This guide provides a high-fidelity protocol for C3-bromination and iodination, leveraging solvent effects to maximize regiocontrol without the need for N-protection.

Mechanistic Insight & Reaction Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The pyrrole ring of the [3,2-b] fused system is significantly more electron-rich than the pyridine ring.

  • Activation: The halogenating agent (NBS/NIS) generates a halonium equivalent (

    
    ).
    
  • Attack: The

    
    -electrons of the pyrrole C2-C3 bond attack the electrophile. Attack at C3 is preferred because the resulting cationic intermediate (sigma complex) preserves the aromaticity of the pyridine ring and allows charge delocalization onto the pyrrole nitrogen.
    
  • Re-aromatization: Loss of a proton from C3 restores aromaticity.

The 7-Methyl Effect: The methyl group at C7 (on the pyridine ring) exerts a weak inductive donating effect (+I). While its influence on the distal C3 position is minimal, it slightly increases the basicity of the pyridine nitrogen (N4). This makes the substrate more susceptible to acid-salt formation, which can crash out of non-polar solvents. Therefore, DMF (N,N-Dimethylformamide) is the solvent of choice due to its ability to solubilize the substrate and buffer the acidic byproducts.

Pathway Visualization (DOT)

HalogenationMechanism Substrate 7-Methyl-1H-pyrrolo[3,2-b]pyridine PiComplex π-Complex (Kinetic) Substrate->PiComplex + X+ Reagent NBS / NIS (Electrophile Source) Reagent->PiComplex SigmaComplex σ-Complex (C3 Cationic Intermediate) PiComplex->SigmaComplex Regioselective Attack SideProduct N-Halo Species (Reversible) PiComplex->SideProduct Kinetic Control Product 3-Halo-7-Methyl-1H-pyrrolo[3,2-b]pyridine SigmaComplex->Product - H+ (Re-aromatization) SideProduct->Substrate Rearrangement/Rev.

Figure 1: Reaction pathway showing the preference for C3 substitution over N-halogenation.

Experimental Protocols

Method A: C3-Bromination (Standard Protocol)

Target Product: 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Reagents:

  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (anhydrous preferred, 10 mL per gram of substrate)

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and DMF. Stir at room temperature (RT) until fully dissolved.

    • Note: If the 7-methyl analog is less soluble, mild heating to 40°C is permissible, but cool back to 0°C before step 2.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents a high local concentration of electrophile, reducing the risk of over-bromination (di-bromo species).

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 1–3 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexanes) or LCMS. Look for the mass shift (+78/80 amu).

  • Workup: Pour the reaction mixture into 5 volumes of ice-water.

    • Scenario A (Precipitate forms): Filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum.

    • Scenario B (No precipitate): Extract with EtOAc (3x).[2] Wash organic layer with 10% Na₂S₂O₃ (to remove trace Br₂), water (2x), and brine. Dry over Na₂SO₄.

  • Purification: Usually not required. If necessary, recrystallize from EtOH or flash chromatography (DCM/MeOH gradient).

Method B: C3-Iodination (High Reactivity)

Target Product: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Reagents:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetone or DMF

  • Catalyst: None usually required, but 5 mol% p-TsOH can accelerate the reaction if sluggish.

Procedure:

  • Dissolve substrate in Acetone (0.1 M).

  • Add NIS in one portion at RT.

  • Stir for 2 hours. The product often precipitates as a hydroiodide salt or free base depending on the solvent.

  • Critical Step: Quench with saturated sodium thiosulfate to remove dark iodine color before extraction.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
N-Halogenation (M+X peak, but wrong NMR shift)Kinetic control favored; non-polar solvent used.Switch solvent to DMF . The high dielectric constant stabilizes the transition state for C-attack.
No Reaction Protonation of Pyridine N4.Ensure reagents are acid-free. Add 1.0 equiv of K₂CO₃ or solid NaHCO₃ to the reaction to scavenge HBr/HI.
Poly-halogenation Excess reagent or high temp.Strict stoichiometry (1.0–1.05 equiv). Maintain 0°C during addition.
Black Tar/Decomposition Oxidation of pyrrole ring.Perform reaction under Nitrogen/Argon atmosphere. Exclude light (wrap flask in foil).

NMR Validation (Predictive):

  • Starting Material: C3-H appears as a doublet/multiplet around

    
     6.5–6.7 ppm.
    
  • Product: Disappearance of the C3-H signal. The C2-H (adjacent to NH) typically shifts downfield (deshielded by the halogen) to

    
     7.4–7.6 ppm and appears as a sharp singlet (or doublet if coupling to NH).
    

References

  • Regioselectivity in Azaindoles

    • Practical Regioselective Bromination of Azaindoles. The study confirms that copper(II) bromide or NBS systems favor C3 substitution in azaindole scaffolds, avoiding the pyridine ring.
    • Source:

  • Iodination Protocols

    • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.
    • Source:

  • General Reactivity of Pyrrolo[3,2-b]pyridine

    • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles.[3][4] Provides background on the electronic properties of the [3,2-b] isomer (4-azaindole) versus the more common [2,3-b] isomer.

    • Source:

  • Electrophilic Substitution Principles

    • Electrophilic aromatic substitution (Wikipedia).
    • Source:

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrrolo[3,2-b]pyridine Derivatives

Executive Summary The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged pharmacophore in modern drug discovery, exhibiting potent activity as a kinase inhibitor (e.g., FMS, FG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged pharmacophore in modern drug discovery, exhibiting potent activity as a kinase inhibitor (e.g., FMS, FGFR) and an antiproliferative agent against melanoma [1, 2].[1] However, the construction of this fused bicyclic system via conventional thermal heating is often plagued by harsh conditions, prolonged reaction times (12–48 hours), and poor yields due to the electron-deficient nature of the pyridine ring which resists electrophilic substitution.

This Application Note details a validated, microwave-assisted protocol that overcomes these thermodynamic barriers. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve the synthesis of functionalized pyrrolo[3,2-b]pyridines in under 30 minutes with yields significantly surpassing conventional methods. We present two distinct pathways: a One-Pot Hegedus-Mori-Heck Cascade and a Sonogashira Coupling-Cyclization route.[1]

Strategic Analysis: Why Microwave Irradiation?

The synthesis of azaindoles involves forming a pyrrole ring fused to a pyridine core. In the case of pyrrolo[3,2-b]pyridine, the fusion occurs at the 2,3-position of the pyridine ring, typically starting from a 3-amino-2-halopyridine precursor.[1]

Thermal vs. Non-Thermal Effects
  • Activation Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The critical step—often an intramolecular cyclization (Heck or nucleophilic attack)—requires overcoming the high activation energy associated with the electron-poor pyridine nucleus. Microwave irradiation provides rapid, volumetric heating that can access higher temperatures (
    
    
    
    ) instantaneously, pushing the reaction over the
    
    
    barrier more efficiently than conductive heating.
  • Solvent Superheating: Using polar solvents like pyridine or DMF/water mixtures allows the reaction mixture to reach temperatures well above the solvent's atmospheric boiling point in a sealed vessel, significantly accelerating rate kinetics (Arrhenius equation).

Experimental Protocols

Protocol A: One-Pot Hegedus-Mori-Heck Cascade

This method is superior for synthesizing 2,3-substituted pyrrolo[3,2-b]pyridines directly from ketones and aminopyridines.[1] It bypasses the need for pre-functionalized alkynes [3].

Mechanism:

  • Condensation: In situ formation of an imine/enamine between the aminopyridine and ketone.

  • Oxidative Addition: Pd(0) inserts into the C-Hal bond.

  • Carbopalladation: Intramolecular attack on the enamine double bond.

  • 
    -Hydride Elimination:  Formation of the aromatic pyrrole ring.
    
Materials
  • Substrate: 3-Amino-2-chloropyridine (1.0 equiv)[1]

  • Reagent: Ketone (e.g., Acetophenone or Cyclohexanone) (2.0 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ] (5 mol%)
    
  • Base/Solvent: Pyridine (anhydrous)[1]

  • Additives: Pyridinium p-toluenesulfonate (PPTS) (0.25 equiv) - Optional, enhances enamine formation.[1]

Step-by-Step Workflow
  • Preparation: In a 2–5 mL microwave process vial, charge 3-amino-2-chloropyridine (1.0 mmol, 128 mg), the ketone (2.0 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Solvent Addition: Add anhydrous pyridine (1.5 mL). Cap the vial with a septum and crimp seal.

  • Inert Atmosphere: Purge the headspace with argon or nitrogen for 30 seconds.

  • Microwave Irradiation:

    • Temperature:

      
      
      
    • Time: 20 minutes

    • Power: Dynamic (Max 300 W)[1]

    • Stirring: High

  • Work-up: Cool the vial to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with water (

    
    ) to remove pyridine. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 55–85% (Dependent on ketone sterics).

Protocol B: Sonogashira Coupling-Cyclization

This route is ideal for introducing specific substituents at the 2-position of the pyrrole ring using terminal alkynes [4].

Materials
  • Substrate: 3-Amino-2-bromopyridine (or 2-chloropyridine) (1.0 equiv)[1]

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)[1]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%), CuI (10 mol%)
    
  • Base: Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow
  • Coupling: Combine 3-amino-2-bromopyridine (1.0 mmol), alkyne (1.2 mmol), Pd catalyst, and CuI in a microwave vial. Add DMF (2 mL) and

    
    .
    
  • Irradiation (Step 1): Heat at

    
     for 10 minutes to effect the Sonogashira coupling.
    
  • Cyclization (Step 2):

    • Note: Often occurs spontaneously. If not, add a strong base (e.g., KOtBu, 2.0 equiv) or increase temp.

    • MW Conditions: Ramp to

      
       for an additional 10–15 minutes.
      
  • Work-up: Dilute with brine/EtOAc. Extract, dry, and purify via chromatography.

Data & Optimization: Conventional vs. Microwave[1][2][3][4]

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave synthesis for 4-azaindole derivatives [3, 5].

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Advantage
Reaction Time 16 – 48 Hours20 Minutes >50x Faster
Temperature

(Pyridine b.p.)

Access to higher kinetics
Yield (Avg) 25 – 40%60 – 85% Reduced side reactions
Catalyst Load Often 10 mol%5 mol% Improved turnover frequency
Purification Difficult (tar formation)Cleaner profileSimplified work-up

Mechanistic Visualization

The following diagram illustrates the divergent pathways for synthesizing the pyrrolo[3,2-b]pyridine scaffold, highlighting the critical cyclization steps facilitated by microwave energy.

AzaindoleSynthesis cluster_0 Route A: Hegedus-Mori-Heck (One-Pot) cluster_1 Route B: Sonogashira Coupling Start 3-Amino-2-Halopyridine Ketone + Ketone (Condensation) Start->Ketone Alkyne + Terminal Alkyne (Sonogashira) Start->Alkyne Enamine Enamine Intermediate Ketone->Enamine Acid Cat. Pd_Cycle Pd(II) Oxidative Addition Enamine->Pd_Cycle Pd(0) Heck_Cyc Intramolecular Heck Cyclization Pd_Cycle->Heck_Cyc MW 160°C Product Pyrrolo[3,2-b]pyridine (4-Azaindole) Heck_Cyc->Product - HPdX AlkynylPy 3-Amino-2- Alkynylpyridine Alkyne->AlkynylPy Pd/Cu, MW 100°C Nu_Attack 5-Endo-Dig Cyclization AlkynylPy->Nu_Attack Base/MW 160°C Nu_Attack->Product

Figure 1: Divergent microwave-assisted synthetic pathways for pyrrolo[3,2-b]pyridine construction.

Expert Tips & Troubleshooting

  • Halogen Choice: While 3-amino-2-bromopyridine is more reactive, the 2-chloro analogue is cheaper and sufficiently reactive under microwave conditions at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . For the Sonogashira route, the bromo-derivative is preferred to minimize homocoupling of the alkyne.
    
  • Vessel Geometry: Use 2–5 mL vials with high stirring rates (600+ rpm). Palladium black precipitation can occur if local hot spots develop; microwave heating minimizes this, but efficient stirring is crucial.[1]

  • Water Sensitivity: The Hegedus-Mori-Heck reaction tolerates small amounts of moisture, but the Sonogashira reaction requires anhydrous conditions to prevent quenching of the copper acetylide intermediate.

  • Safety: Pyridine is toxic and flammable. Always operate the microwave synthesizer in a fume hood. Ensure vials are rated for at least 20 bar pressure, as vapor pressure at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     will be significant.
    

References

  • Mahboobi, S. et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[1][2] Bioorganic & Medicinal Chemistry, 18(16), 6143-6155.[1] Link

  • Lachance, N. et al. (2005). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles.[1] Synthesis, 2005(15), 2571-2577. Link

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles (Applicable to 4-Azaindoles). The Journal of Organic Chemistry, 71(15), 5538-5545. Link

  • Cacchi, S. et al. (2010). Microwave-assisted synthesis of indole and azaindole derivatives in water via cycloisomerization.[3][4] Tetrahedron, 66(35), 7169-7178.[1] Link

  • BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes. BenchChem Protocols. Link

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The 7-Methyl-1H-pyrrolo[3,2-b]pyridine core, a derivative of 7-azaindole, is of significant interest to drug development professionals due to its presence in molecules targeting a range of therapeutic areas. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and functional group tolerance.[1]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 7-Methyl-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like 7-Methyl-1H-pyrrolo[3,2-b]pyridine.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (or pseudohalide), forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.[3][4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A potential side reaction is β-hydride elimination, which can be minimized through the rational selection of ligands.[1]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (L-Pd(II)-Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH, Base - HX Amido_Complex Pd(II) Amido Complex (L-Pd(II)-Ar)(NR₂) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 7-Halo-7-Methyl-1H-pyrrolo[3,2-b]pyridine - Amine - Pd Precatalyst - Ligand - Base Vial Add Solids to Oven-Dried Vial Reagents->Vial Inert Purge with Inert Gas (Ar/N₂) Vial->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Seal Seal Vial Solvent->Seal Heat Heat to Desired Temperature (e.g., 100 °C) with Stirring Seal->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water/Sat. NH₄Cl Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (Na₂SO₄/MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • 7-Halo-7-Methyl-1H-pyrrolo[3,2-b]pyridine (e.g., 4-bromo-7-methyl-7H-pyrrolo[3,2-b]pyridine) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the 7-halo-7-methyl-1H-pyrrolo[3,2-b]pyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vial with a septum cap. Add the anhydrous, degassed solvent via syringe. Finally, add the amine coupling partner via syringe. If the amine is a solid, it can be added in the previous step with the other solids.

  • Reaction Execution: Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine derivative.

Parameter Optimization: The Key to Success

The success of the Buchwald-Hartwig amination of 7-Methyl-1H-pyrrolo[3,2-b]pyridine is highly dependent on the judicious selection of reaction parameters.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesModern palladacycle precatalysts often provide more consistent results by ensuring the efficient in situ formation of the active Pd(0) species. [5]
Ligand XPhos, RuPhos, BrettPhosFor challenging heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while preventing catalyst deactivation. [5][6][7]The optimal ligand is often dependent on the specific amine.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic alkoxides are commonly used. For base-sensitive functional groups, weaker inorganic bases like carbonates or phosphates may be necessary, potentially requiring higher reaction temperatures. [5]
Solvent Toluene, Dioxane, THFAnhydrous and aprotic solvents are essential. Toluene is a common choice due to its high boiling point and ability to dissolve a wide range of substrates. [3][5]
Temperature 80-110 °CThe reaction temperature is a critical parameter that often requires optimization. Higher temperatures may be needed for less reactive aryl chlorides or when using weaker bases.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, incorrect ligand or base, poor substrate reactivity.Use a modern precatalyst, screen different ligands and bases, and ensure all reagents and solvents are anhydrous and degassed. [5][8]
Hydrodehalogenation The aryl halide is reduced instead of coupled.Use a less sterically hindered ligand or a weaker base. Lowering the reaction temperature may also be beneficial. [5]
Homocoupling Dimerization of the aryl halide or amine.Optimize the catalyst loading and reaction temperature. [5]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and overcome the challenges associated with this important class of heterocyclic compounds. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Sigman, M. S., & Norrby, P.-O. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–260. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Guillou, S., Bonhomme, F., Janin, Y. L., & Boursier, E. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry, 15(7), 2676–2685. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling - ResearchGate. Available at: [Link]

  • de Almeida, L. S. M., de Souza, R. O. M. A., & de Souza, M. C. B. V. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3234–3237. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(25), 9135–9142. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - University College London. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. - DTIC. Available at: [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4544–4547. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. - University of Nottingham. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - ACS Publications. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of azaindoles during column chromatography

Topic: Preventing Degradation & Loss of Azaindoles During Column Chromatography Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists & Process Scientists Status: Active Subjec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation & Loss of Azaindoles During Column Chromatography Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists & Process Scientists

Status: Active Subject: Resolving low recovery and decomposition of 4-, 5-, 6-, and 7-azaindole derivatives on silica gel.

Diagnostic: Is it Degradation or Adsorption?

User Query: "I loaded 500mg of my 7-azaindole intermediate onto a silica column. I only recovered 150mg, and it streaked from the baseline to the solvent front. Did it decompose?"

Technical Insight: In 90% of cases involving azaindoles, what looks like "degradation" is actually irreversible adsorption .

  • The Culprit: Standard flash silica gel (

    
    ) is acidic (pH 4.0–5.0).
    
  • The Mechanism: Azaindoles are basic heterocycles (pKa ~4.6 for 7-azaindole conjugate acid). The pyridine-type nitrogen (N7) acts as a hydrogen bond acceptor or proton acceptor, binding tightly to the acidic silanol (

    
    ) groups on the stationary phase.
    
  • True Degradation: Actual chemical decomposition (ring opening or oxidation) is rarer but can occur if the silica contains metallic impurities (iron/aluminum) that catalyze oxidation to N-oxides, or if the compound is acid-labile.

Visualizing the Failure Mode

The following diagram illustrates the molecular interaction causing the "loss" of material.

AzaindoleInteraction Silica Silica Surface (Acidic Silanol Si-OH) Complex Adsorbed Complex (Trapped on Column) Silica->Complex Proton Donation (H-Bond) Azaindole 7-Azaindole (Basic Pyridine N) Azaindole->Complex Lone Pair Donation Recovery Low Recovery / Streaking Complex->Recovery Elution Failure

Figure 1: Mechanism of azaindole retention. The basic nitrogen (N7) interacts with acidic silanols, preventing elution.

Troubleshooting Protocols

Select the protocol below that matches your current stage of purification.

Protocol A: The "Gold Standard" (Silica Deactivation)

Use when: You must use silica gel (cost/availability) and your compound is acid-sensitive or streaking.

The Logic: Pre-treating the silica with a base neutralizes the acidic silanol sites before your compound ever touches them.

Step-by-Step Workflow:

  • Pack the Column: Pack your column with standard silica gel using 100% Hexanes (or Heptane).

  • The Deactivation Flush:

    • Prepare a solution of 1% Triethylamine (TEA) in Hexanes/Ethyl Acetate (90:10).

    • Flush the column with 3 Column Volumes (CV) of this solution.

    • Note: You will observe a heat exotherm as the amine neutralizes the silica. Wait for the column to cool to room temperature.

  • The Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 100% Hexanes) to remove excess free TEA.

  • The Run: Load your sample and run your gradient.

    • Optional: Maintain 0.1% TEA in the mobile phase reservoirs to prevent equilibrium shift, though the pre-flush is often sufficient.

Protocol B: Alternative Stationary Phases

Use when: Protocol A fails, or for late-stage GMP intermediates where TEA contamination is a risk.

Stationary PhasePropertiesCompatibility with AzaindolesRecommendation Level
Standard Silica Acidic (pH 4-5)Poor (Streaking/Loss)Low (Requires TEA)
Neutral Alumina pH ~7.0GoodHigh
Basic Alumina pH ~9-10ExcellentHigh (Best for sensitive bases)
C18 (Reverse Phase) NeutralExcellentMedium (Higher cost/evaporation time)
Protocol C: The "Rescue" (Compound Stuck on Column)

Use when: You have already started the column, and the compound is not moving (Rf = 0.0) or is streaking badly.

  • Stop the Gradient: Pause the flow.

  • Switch Solvent: Change the polar solvent reservoir (usually EtOAc or MeOH) to a mixture of DCM : MeOH : NH4OH (90 : 9 : 1) .

  • Flush: Ramp immediately to 100% of this polar mixture.

  • Mechanism: The ammonia (

    
    ) is a stronger base than the azaindole. It will displace your compound from the silanol sites, eluting it (likely as a broad band, but recovered).
    

Decision Tree: Choosing the Right Method

Follow this logic flow to minimize trial-and-error in your purification strategy.

PurificationStrategy Start Start: Purifying Azaindole Derivative CheckScale Check Scale & Budget Start->CheckScale IsSmallScale Small Scale (<100mg) or High Value? CheckScale->IsSmallScale UseC18 Use C18 Reverse Phase (Water/Acetonitrile + 0.1% NH4OH) IsSmallScale->UseC18 Yes UseSilica Use Normal Phase IsSmallScale->UseSilica No CheckSensitivity Is compound acid labile? UseSilica->CheckSensitivity UseAlumina Use Basic Alumina (No modifiers needed) CheckSensitivity->UseAlumina Yes (High Risk) UseTEASilica Use Silica + TEA Protocol (See Protocol A) CheckSensitivity->UseTEASilica No (Standard)

Figure 2: Strategic decision tree for selecting the optimal purification method.

Frequently Asked Questions (FAQ)

Q: Can I just add TEA to the mobile phase without pre-flushing? A: You can, but it is less effective. If you add TEA only to the mobile phase, the first part of your column remains acidic until the TEA front saturates it. Your compound may stick at the top (the "guard band" effect) and then elute broadly. Pre-flushing (Protocol A) ensures the entire path is deactivated before the sample enters.

Q: Why does 7-azaindole streak more than 5-azaindole? A: It comes down to basicity and electron density. The N7 nitrogen in 7-azaindole has a lone pair that is orthogonal to the pi-system (similar to pyridine), making it a distinct hydrogen bond acceptor. In 5-azaindole, the electronic distribution differs, often resulting in slightly lower affinity for silanols, though all azaindoles benefit from base deactivation.

Q: I used TEA, but my product is now an oil contaminated with TEA. How do I remove it? A: TEA has a high boiling point (~89°C) relative to DCM but forms an azeotrope.

  • Co-evaporation: Add DCM or Toluene and rotovap multiple times.

  • High Vac: Dry under high vacuum (<1 mbar) at 40°C overnight.

  • H-Cube/Wash: If stable, a quick wash with pH 7 buffer can remove residual amine salts, but be careful of re-dissolving the azaindole in the aqueous layer.

References

  • Biotage. (2023).[1] Strategies for Purifying Basic Compounds: Flash Chromatography Guide. Retrieved from [Link]

  • Li, J. J. (2011). 7-Azaindole in Drug Discovery.[2][3] In: Heterocyclic Chemistry in Drug Discovery. Wiley.

  • Baran, P. (2018). Azaindole Survival Guide (Lecture Notes).[2] Scripps Research Institute. Retrieved from [Link]

Sources

Optimization

overcoming catalyst poisoning in azaindole coupling reactions

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Overcoming Catalyst Poisoning in Azaindole Coupling Reactions Introduction: The Azaindole Paradox Azaindoles (pyrrolopyri...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Overcoming Catalyst Poisoning in Azaindole Coupling Reactions

Introduction: The Azaindole Paradox

Azaindoles (pyrrolopyridines) are privileged scaffolds in kinase inhibitor development due to their ability to mimic the purine core of ATP. However, they present a unique synthetic challenge known as the "Azaindole Paradox": the very features that make them potent drugs (hydrogen bond donor/acceptor motifs) make them potent catalyst poisons.

The electron-rich pyridine nitrogen (N-7) competes with phosphine ligands for the metal center, leading to the formation of inactive [Pd(Azaindole)₂L] complexes. Furthermore, the acidic N-H (pKa ~13) can lead to competitive deprotonation and formation of insoluble amidate aggregates.

This guide provides field-proven protocols to bypass these deactivation pathways using steric shielding, precatalyst activation, and Lewis acid masking strategies.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls at 10-20% conversion despite using 10 mol% Pd(PPh₃)₄. Why?

Diagnosis: You are experiencing Heteroatom-Directed Catalyst Sequestration . Mechanism: Triphenylphosphine (PPh₃) is a relatively weak sigma-donor and labile ligand. The pyridine nitrogen of the azaindole displaces PPh₃, forming a stable, catalytically inactive palladium-azaindole complex. Solution:

  • Switch Ligands: Move to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) like XPhos or RuPhos . The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the azaindole nitrogen while allowing the oxidative addition of the C-X bond.

  • Use Precatalysts: Switch from Pd(PPh₃)₄ or Pd(OAc)₂ to 3rd or 4th Generation Precatalysts (e.g., XPhos Pd G4) . These release the active monoligated Pd(0) species immediately upon heating, avoiding the induction period where "naked" Pd is most vulnerable to poisoning.

Q2: I am observing significant hydrodehalogenation (reduction of C-X to C-H) instead of coupling.

Diagnosis: This often indicates a mismatched base/solvent system or hydride transfer from the solvent. Mechanism: If the transmetalation or amine binding step is slow (due to steric crowding or poisoning), the Pd(II)-aryl intermediate may undergo


-hydride elimination from the solvent or ligand, followed by reductive elimination to form the reduced arene.
Solution: 
  • Change Solvent: Avoid primary/secondary alcohols or THF if this occurs. Switch to Toluene or 1,4-Dioxane .

  • Base Selection: If using alkoxide bases (NaOtBu), switch to K₃PO₄ or Cs₂CO₃ . Alkoxides can act as hydride sources.

  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to favor the bimolecular coupling pathway over the unimolecular decomposition.

Q3: Can I couple an unprotected (N-H) azaindole, or must I protect it first?

Diagnosis: Unprotected azaindoles can be coupled, but they require specific base modulation . Technical Insight: The N-H proton is acidic. Common bases like NaOtBu will deprotonate N-1, creating an azaindolyl anion that can bridge two Pd centers, forming an inactive dimer. Solution:

  • Strategy A (Magnesium/Zinc Masking): Add 2 equivalents of LiHMDS or Zn(OAc)₂ . This forms a transient N-metal species that is less prone to bridging palladium than the naked anion.

  • Strategy B (Protection): If Strategy A fails, protect N-1 with Boc , SEM , or Tos . N-Boc is preferred as it also withdraws electron density from the pyridine ring (N-7), further reducing its ability to poison the catalyst.

Part 2: Strategic Solutions & Protocols

Strategy 1: Ligand Selection Matrix

Select the ligand based on the specific coupling type and substrate sterics.[1]

Reaction TypePrimary RecommendationSecondary RecommendationMechanistic Rationale
Suzuki-Miyaura XPhos or SPhos Amphos High turnover; SPhos is excellent for heteroaryl boronic acids.
Buchwald-Hartwig (1° Amines) BrettPhos tBuBrettPhos Selective for monoarylation; prevents catalyst poisoning by amine.
Buchwald-Hartwig (2° Amines) RuPhos JackiePhos RuPhos provides optimal steric shielding for secondary amines.
Negishi Coupling Peppsi-IPr (NHC)XPhos NHC ligands bind tightly to Pd, resisting displacement by azaindole N.
Strategy 2: The "Lewis Acid Masking" Protocol

For stubborn substrates where N-7 coordination shuts down catalysis, use a Lewis Acid additive to bind N-7 sacrificially.

  • Additive: Zinc Acetate (Zn(OAc)₂) or Zinc Triflate (Zn(OTf)₂).

  • Loading: 0.5 – 1.0 equivalents relative to the azaindole.

  • Mechanism: The Zn(II) center is harder and more oxophilic/nitrophilic than the soft Pd(0). It preferentially binds the pyridine nitrogen, leaving the Pd catalyst free to perform the cross-coupling.

Strategy 3: Precatalyst Activation

Do not generate the catalyst in situ for difficult azaindoles. Use defined precatalysts.

  • Recommended: XPhos Pd G4 or RuPhos Pd G4 .

  • Why: In situ mixing of Pd(OAc)₂ + Ligand often results in incomplete ligation. The unligated Pd is immediately sequestered by the azaindole. G4 precatalysts contain the ligand pre-bound and activate solely via base mediation, ensuring 100% active species generation.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki Coupling of 4-Chloro-7-azaindole (Unprotected)

Validates: Use of SPhos and aqueous base to maintain solubility.

  • Setup: Charge a reaction vial with 4-chloro-7-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G3 (2–5 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent: Add n-Butanol/Water (4:1) or Dioxane/Water (4:1) . Concentration: 0.25 M.

    • Note: The biphasic system helps solubilize inorganic byproducts and prevents aggregation.

  • Reaction: Seal and heat to 100 °C for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[2]

    • Purification Tip: Azaindoles often streak on silica. Add 1% Triethylamine (TEA) to your eluent.

Protocol B: Buchwald-Hartwig Amination (Difficult Case)

Validates: Use of LiHMDS and Precatalysts.

  • Setup: Charge vial with Halo-azaindole (1.0 equiv), Amine (1.2 equiv), and RuPhos Pd G4 (2 mol%).

  • Inerting: Evacuate and backfill with Argon (3x).

  • Base/Solvent: Add THF (anhydrous). Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise at RT.

    • Note: LiHMDS acts as both base and masking agent for the N-H.

  • Reaction: Heat to 65 °C . Monitor by LCMS.

  • Quench: Quench with aqueous NH₄Cl before exposing to air to prevent oxidation of the amine.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Catalyst Poisoning vs. Productive Cycle

This diagram illustrates the competition between the productive catalytic cycle and the "Death Valley" of azaindole coordination.

AzaindoleMechanism Pd_Pre Pd Precatalyst (G3/G4) Pd_Active L-Pd(0) Active Species Pd_Pre->Pd_Active Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Ar-X Poisoned Inactive Complex [L-Pd-Azaindole] Pd_Active->Poisoned + Azaindole (N-7) (Sterically Unhindered Ligand) Product Coupled Product OxAdd->Product + Nucleophile Reductive Elim. Poisoned->Pd_Active Use Bulky Ligand (XPhos/RuPhos) Azaindole Azaindole Substrate (N-7 Lone Pair) Azaindole->Poisoned

Caption: The "Death Valley" of azaindole coupling. Non-bulky ligands allow N-7 coordination (Red path), sequestering the catalyst. Bulky ligands (Green path) sterically preclude this interaction.

Diagram 2: Troubleshooting Decision Tree

A logic flow for optimizing failed reactions.

Troubleshooting Start Reaction Failed (<20% Yield) Check_SM Is SM consumed? Start->Check_SM Dehal Hydrodehalogenation observed? Check_SM->Dehal Yes Stalled Reaction Stalled (SM Remaining) Check_SM->Stalled No Solvent_Fix Switch Solvent: Toluene or Dioxane Dehal->Solvent_Fix Base_Fix Switch Base: Use K3PO4 or Cs2CO3 Dehal->Base_Fix Ligand_Check Using PPh3 or dppf? Stalled->Ligand_Check Switch_Ligand CRITICAL: Switch to XPhos or RuPhos Ligand_Check->Switch_Ligand Yes Lewis_Acid Add Lewis Acid: Zn(OAc)2 (0.5 eq) Ligand_Check->Lewis_Acid No (Already using bulky ligand) Protect Protect Nitrogen: N-Boc or N-SEM Lewis_Acid->Protect Still Fails

Caption: Step-by-step logic for diagnosing failure modes. Distinguishes between catalyst death (stalling) and side-reactions (dehalogenation).

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: Journal of the American Chemical Society (JACS), 2008.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane.[3][4]

    • Source: Journal of Organic Chemistry (JOC), 2010.[5]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Azaindoles

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[6][7][8]

    • Source: Organic Letters, 2010.[8]

    • URL:[Link]

  • Lewis Acid Additives

    • Title: The roles of Lewis acidic additives in organotransition metal catalysis.[9]

    • Source: Chemical Society Reviews, 2019.
    • URL:[Link]

  • General Azaindole Synthesis Review

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[4][6][7][8][10]

    • Source: Molecules, 2018.[4][10]

    • URL:[Link]

Sources

Troubleshooting

minimizing side reactions in 7-methyl-4-azaindole functionalization

Welcome to the Azaindole Technical Support Center . This hub is designed for synthetic chemists, medicinal researchers, and drug development professionals working with the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaindole Technical Support Center . This hub is designed for synthetic chemists, medicinal researchers, and drug development professionals working with the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold.

Functionalizing 7-methyl-4-azaindole presents unique chemoselective and regioselective challenges. The push-pull electronic system—characterized by an electron-rich pyrrole ring (pKa ~6.94) and an electron-deficient pyridine ring—creates competing nucleophilic sites[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side reactions during late-stage functionalization.

MODULE 1: Mechanistic Workflow & Reactivity Mapping

Understanding the intrinsic reactivity of 7-methyl-4-azaindole is the first step in preventing side reactions. Electrophilic aromatic substitution (EAS) naturally favors the C3 position on the pyrrole ring. Conversely, the pyridine ring is highly resistant to direct functionalization and requires activation (e.g., N-oxidation) to undergo Reissert-Henze-type nucleophilic substitutions[2].

ReactivityMap SM 7-Methyl-4-azaindole (Dual Reactivity Core) N_Oxide N-Oxidation (mCPBA) Activates Pyridine Ring SM->N_Oxide mCPBA, DMF EAS Electrophilic Substitution (NBS / NIS) SM->EAS Halogen Source Base Base Treatment (NaH / KOtBu) SM->Base Deprotonation Reissert Reissert-Henze Reaction (MsCl / POCl3) N_Oxide->Reissert C3_Hal C3-Halogenated Product (Prone to Polyhalogenation) EAS->C3_Hal N1_Alk N1-Alkylation (Thermodynamic Sink) Base->N1_Alk Alkyl Halide Pyr_Func C5/C6 Functionalization (Avoids C3 Over-reaction) Reissert->Pyr_Func Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) Pyr_Func->Cross_Coupling C3_Hal->Cross_Coupling

Fig 1. Global functionalization workflow for 7-methyl-4-azaindole highlighting chemoselective divergence.

MODULE 2: Troubleshooting Guides & FAQs

Q1: During the chlorination of the 4-azaindole pyridine ring, I am getting a 1:1 mixture of C5 and C7 chlorinated isomers. How can I improve regioselectivity? The Causality: Direct chlorination of 4-azaindole N-oxide using Phosphorus Oxychloride (


) leads to a loss of regioselectivity because the intermediate can form multiple resonance structures, distributing the electrophilic character across both the C5 and C7 positions[2]. Furthermore, the C7-methyl group in your specific substrate introduces steric clash, exacerbating unpredictable nucleophilic attack trajectories.
The Solution:  Abandon 

. Switch your activating agent to Methanesulfonyl chloride (MsCl) in DMF, or use Trichloroacetyl chloride. MsCl forms a tighter ion pair with the N-oxide, heavily biasing the Reissert-Henze substitution toward the less sterically hindered position, often improving the regiomeric ratio to >9:1[2],[3].

Q2: My Suzuki cross-coupling at the C3 position is failing due to massive dehalogenation of the starting material. How do I suppress this side reaction? The Causality: Dehalogenation (protodehalogenation) occurs when the rate of


-hydride elimination or off-cycle protonation outpaces the transmetalation and reductive elimination steps. This is highly prevalent in electron-rich 4-azaindoles when using standard 

/

systems[4]. The Solution: Upgrade your catalytic system to

. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, drastically accelerating the reductive elimination step and outcompeting the dehalogenation pathway[4].

Q3: I am trying to alkylate the pyrrole nitrogen (N1), but LC-MS shows I am forming a highly polar side product, likely the N4-pyridinium salt. What is going wrong? The Causality: The N4 (pyridine) nitrogen is kinetically more nucleophilic than the neutral N1 (pyrrole) nitrogen[5]. If the alkylating agent is introduced before N1 is completely deprotonated, the lone pair on N4 will attack the electrophile, forming a stable, cationic pyridinium salt[6]. The Solution: You must establish strict thermodynamic control. Pre-treat the 7-methyl-4-azaindole with a strong base (e.g., NaH) in a polar aprotic solvent (DMF) at 0 °C for a minimum of 30 minutes. This fully converts the substrate to the indolide anion, shifting the highest occupied molecular orbital (HOMO) density to N1, ensuring exclusive N1-alkylation.

AlkylationTroubleshooting Start Alkylation Initiated Check Base Addition Timing? Start->Check N4 Side Reaction: N4-Pyridinium Salt Formed Check->N4 Electrophile added before full deprotonation N1 Success: Exclusive N1-Alkylation Check->N1 30 min NaH pre-treatment (Thermodynamic Control)

Fig 2. Logic tree for diagnosing and resolving N-alkylation chemoselectivity issues.

MODULE 3: Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation check fails.

Protocol A: Regioselective C3-Halogenation via Electrochemical/Chemical Cascade

Note: Direct halogenation with NBS can lead to polyhalogenation. Using controlled equivalents or electrochemical amidation cascades prevents over-reaction[7].

  • Preparation: Dissolve 7-methyl-4-azaindole (1.0 equiv) in anhydrous DMA (Dimethylacetamide).

  • Activation: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes at -10 °C. Crucial: Keep the temperature strictly below 0 °C to prevent C5/C6 radical halogenation.

  • Buffering: Add 0.5 equiv of NaOAc. The weakly basic additive neutralizes generated HBr, preventing the protonation of the N4 nitrogen, which would otherwise deactivate the ring and stall the reaction[3].

  • Self-Validation Check: Pull a 10

    
    L aliquot and run a TLC (Hexanes/EtOAc 1:1). You should see a single new spot. If a lower Rf spot appears, polyhalogenation is occurring; immediately quench with saturated aqueous 
    
    
    
    .
  • Isolation: Quench the bulk reaction with water, extract with EtOAc, and wash the organic layer with brine to remove DMA.

Protocol B: Pyridine Ring Functionalization via N-Oxide Intermediate
  • Oxidation: Dissolve 7-methyl-4-azaindole in acetone or DMF. Add mCPBA (1.1 equiv) at 0 °C. Stir for 2 hours[8].

  • Self-Validation Check: Isolate a small amount of the intermediate. In

    
    , the protons adjacent to the pyridine nitrogen (C5/C6) must show a significant downfield shift (
    
    
    
    ppm) confirming N-oxide formation[9].
  • Reissert-Henze Trapping: Dissolve the N-oxide in anhydrous DMF. Add Methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise at room temperature.

  • Heating: Elevate the temperature to 80 °C for 4 hours to drive the rearomatization and chloride trapping[3].

  • Purification: Neutralize with saturated

    
     and extract with DCM.
    

MODULE 4: Quantitative Performance Metrics

The table below summarizes the expected yields and regioselectivity outcomes based on the choice of reagents during 7-methyl-4-azaindole functionalization. Use this data to benchmark your experimental results.

Reaction TypeReagent / Catalyst SystemTarget SiteMajor Side ReactionOptimized YieldRegioselectivity / Notes
N-Oxidation mCPBA in DMFN4 (Pyridine)Over-oxidation (rare)85 - 95%Quantitative conversion if kept < 25 °C[8].
Chlorination (via N-Oxide)

C5 / C71:1 Regioisomer mix40 - 50%Poor selectivity due to competing resonance[2].
Chlorination (via N-Oxide) MsCl in DMFC5C7-chlorination70 - 80%>9:1 Regioselectivity favoring C5[3].
Bromination NBS + NaOAcC3Polyhalogenation83 - 90%NaOAc buffer prevents N4 protonation[3].
Cross-Coupling (Suzuki)

/

C3 / C5Dehalogenation30 - 45%High rate of protodehalogenation side reactions.
Cross-Coupling (Suzuki)

C3 / C5Homocoupling (trace)75 - 88%Faster reductive elimination limits side reactions[4].

References

1.[2] "Synthesis and application of functionalized azaindoles." The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link] 2.[1] "The Heterocyclic Chemistry of Azaindoles." Wipf Group, University of Pittsburgh. Available at: [Link] 3.[5] "Chemoenzymatic Transformations of Indole and Azaindole Containing Natural Product Analogs." ShareOK Repository. Available at: [Link] 4.[8] "Derivatives of azaindole (RU2259372C2)." Google Patents. Available at: 5.[9] "Regioselective functionalization of 4-azaindole via its N-oxide." The University of Osaka Institutional Knowledge Archive. Available at: [Link] 6.[6] "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications / ShareOK. Available at: [Link] 7.[7] "Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles." ChemRxiv. Available at: [Link] 8.[3] "Scientific letter: The Azaindole Core." Atlanchim Pharma. Available at: [Link] 9.[4] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

The following guide details the 1H NMR characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (also known as 7-Methyl-4-azaindole ). This document is structured to assist researchers in unambiguously validating this spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (also known as 7-Methyl-4-azaindole ). This document is structured to assist researchers in unambiguously validating this specific regioisomer against common synthetic byproducts and structural analogues.

A Comparative Guide for Structural Validation in Drug Discovery[1]

Executive Summary & Strategic Importance

In kinase inhibitor development, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a critical bioisostere of indole and purine.[1][2] However, its synthesis often yields regioisomeric mixtures, particularly involving the more thermodynamically stable pyrrolo[2,3-b]pyridine (7-azaindole) or positional methyl isomers (e.g., 5-methyl).[1][3]

Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data.[1] This guide provides a definitive 1H NMR protocol to distinguish 7-Methyl-1H-pyrrolo[3,2-b]pyridine from its alternatives, focusing on the unique coupling patterns of the pyridine ring and solvent-dependent resolution.[1]

Core Characterization Challenges
  • Scaffold Ambiguity: Distinguishing the [3,2-b] fusion (4-azaindole) from the [2,3-b] fusion (7-azaindole).

  • Regioisomerism: Confirming the methyl group location at C7 vs. C5 or C6.

  • Proton Exchange: Broadening of the pyrrole N-H signal in standard solvents.

Structural Analysis & Expected Chemical Shifts[1][2][4]

The structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridine consists of a pyridine ring fused to a pyrrole ring with the pyridine nitrogen at position 4 (relative to the indole numbering system) and a methyl group at position 7.[1]

Numbering System (Indole Convention)[1][2]
  • N1: Pyrrole Nitrogen[4]

  • C2/C3: Pyrrole Carbons[5]

  • N4: Pyridine Nitrogen (Bridgehead adjacent)[1][3]

  • C5/C6: Pyridine Carbons[4]

  • C7: Methyl-substituted Carbon[1]

Master Data Table: 1H NMR Assignment (500 MHz, DMSO-d6)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Diagnostic
NH (1) 11.20 - 11.50br s-Exchangeable; shift is concentration/solvent dependent.[1]
H2 7.45 - 7.55t or d


-proton of pyrrole; couples with H3 and NH.[1]
H3 6.50 - 6.60dd or d


-proton of pyrrole; characteristic high-field aromatic.[1]
H5 8.25 - 8.35d

Key Signal: Most deshielded aromatic (adjacent to N4).[1][3]
H6 6.90 - 7.00d

Ortho to H5; lacks meta-coupling if C7 is substituted.[1]
Me (7) 2.50 - 2.65s-Diagnostic singlet; NOE correlation to H6 and NH (weak).[1]

Note: Chemical shifts are referenced to DMSO residual peak (2.50 ppm).[1][3] Values are synthesized from fragment-based prediction and analogue literature (e.g., 7-methyl-4-azaindole derivatives).[1]

Comparative Performance: Product vs. Alternatives

To validate the "Product" (7-Methyl-4-azaindole), one must compare it against its most likely "Alternatives" (Isomers).[1]

Comparison 1: Scaffold Distinction (4-Azaindole vs. 7-Azaindole)

The primary impurity in azaindole synthesis is often the isomeric scaffold.[1]

FeatureProduct: 4-Azaindole ([3,2-b]) Alternative: 7-Azaindole ([2,3-b])
Pyridine N Position N4 (Internal side)N7 (External side)
Deshielded Proton H5 (

~8.[1]3) is adjacent to N4.[1][3]
H6 (

~8.[1][3]2) is adjacent to N7.[1][3]
Coupling Pattern H5 and H6 are vicinal (

Hz).[1][3]
H4, H5, H6 form a spin system (if unsubstituted).[3]
Methyl Effect 7-Methyl substitution eliminates H7.[1] H5 appears as a doublet. 4-Methyl substitution (common analog) eliminates H4.[1] H6 appears as doublet.
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl3)

Choosing the correct solvent is a "performance" metric for characterization quality.[1]

SolventPerformance RatingTechnical Rationale
DMSO-d6 Optimal Excellent solubility. Sharpens the exchangeable N-H signal, allowing observation of H1-H2 coupling (

Hz), a key purity indicator.[3]
Methanol-d4 PoorCauses N-H to disappear (deuterium exchange).[1] Eliminates critical NOE correlations involving the N-H proton.
CDCl3 Sub-optimalAzaindoles often aggregate in non-polar solvents, causing peak broadening and concentration-dependent shifts.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data generation suitable for regulatory filing.[1]

Step 1: Sample Preparation[6]
  • Mass: Weigh 5–10 mg of 7-Methyl-1H-pyrrolo[3,2-b]pyridine.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: Use an ampoule to ensure dryness; water peaks (

      
       3.[1][3]33) can obscure H2/H3 signals if broad.[1][3]
      
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm) is used for calibration.

Step 2: Acquisition Parameters (Self-Validating)[1]
  • Pulse Sequence: zg30 (Standard 1D Proton).[1][3]

  • Scans (NS): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl protons (C7-Me) have shorter T1 relaxation times than the aromatic protons.[1] A short D1 will distort integration ratios (e.g., Methyl integral > 3.0 vs Aromatics).[1][3] A 5s delay ensures quantitative integration (1:1:1:3 ratio).[1][3]

Step 3: Validation Logic (Data Processing)[1][2]
  • Integration Check: Normalize the Methyl singlet (approx 2.55 ppm) to 3.00.

  • Purity Check: Verify the aromatic region integrates to exactly 3.0 protons (H2, H3, H5, H6 - wait, H2, H3, H5, H6 = 4 protons? Correction: 7-Methyl-4-azaindole has H2, H3, H5, H6.[1] Total 4 aromatic protons + 1 NH.

    • Correction in Logic: If Methyl is at 7, H7 is gone.[3] H5 and H6 remain on pyridine. H2 and H3 remain on pyrrole. Total aromatic C-H count = 4.

    • Validation: Integral ratio must be 3 (Me) : 1 (H2) : 1 (H3) : 1 (H5) : 1 (H6) .

Structural Assignment Workflow (Visualization)

The following diagram illustrates the logical flow to confirm the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Sample: 7-Methyl-1H-pyrrolo[3,2-b]pyridine Spectrum1D Acquire 1H NMR (DMSO-d6) Check Integrals (4 Ar-H : 3 Me-H) Start->Spectrum1D Decision_H5 Identify Most Deshielded Doublet (> 8.0 ppm) Spectrum1D->Decision_H5 Path_4Aza Signal is ~8.3 ppm (H5) Indicates N4 (4-Azaindole) Decision_H5->Path_4Aza Target Path_7Aza Signal is ~8.2 ppm (H6) Indicates N7 (7-Azaindole) Decision_H5->Path_7Aza Impurity COSY COSY Experiment Confirm Spin Systems Path_4Aza->COSY SpinSys_Pyr Pyrrole System: H2 (7.5) <-> H3 (6.6) COSY->SpinSys_Pyr SpinSys_Py Pyridine System: H5 (8.3) <-> H6 (6.9) COSY->SpinSys_Py NOESY NOESY Experiment Spatial Connection SpinSys_Py->NOESY Validation NOE: Me(2.5) <-> H6(6.9) CONFIRMS Methyl at Pos 7 NOESY->Validation

Figure 1: Logical workflow for distinguishing 7-Methyl-4-azaindole from isomers using 1D shifts and 2D correlations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11320953, 7-Methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. (Provides comparative data for azaindole scaffolds). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] (Basis for chemical shift prediction of fused pyridine systems). Retrieved from [Link][1][3]

Sources

Comparative

13C NMR Shift Assignments for Pyrrolo[3,2-b]pyridine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the 13C NMR shift assignments for the pyrrolo[3,2-b]pyridine ring system (commonly known as 4-azaindole ). This document is structured to assist researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR shift assignments for the pyrrolo[3,2-b]pyridine ring system (commonly known as 4-azaindole ). This document is structured to assist researchers in the unambiguous characterization of this scaffold, distinguishing it from its structural isomers (5-, 6-, and 7-azaindoles).

Introduction: The Regiochemical Challenge

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Vemurafenib analogs).[1] However, the synthesis of azaindoles often yields regioisomeric mixtures (e.g., [3,2-b] vs. [2,3-b]).[1]

Correct structural assignment relies heavily on 13C NMR spectroscopy , specifically the identification of diagnostic carbons adjacent to the pyridine nitrogen.[2] This guide provides a self-validating assignment protocol, contrasting the 4-azaindole (pyrrolo[3,2-b]pyridine) system with its most common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine).[1]

Structural Analysis & Numbering

To interpret the NMR data correctly, the IUPAC numbering scheme must be strictly followed.

  • System: Pyrrolo[3,2-b]pyridine (4-Azaindole)[1]

  • Fusion: Pyridine ring fused to a pyrrole ring.

  • Nitrogen Position: The pyridine nitrogen is at position 4 .[3]

Diagram 1: Structural Numbering and Isomer Comparison

AzaindoleStructures A4 4-Azaindole (Pyrrolo[3,2-b]pyridine) N at Position 4 KeyDiff Key Difference: Position of Pyridine N A4->KeyDiff N adjacent to Bridgehead C3a A7 7-Azaindole (Pyrrolo[2,3-b]pyridine) N at Position 7 A7->KeyDiff N adjacent to Bridgehead C7a

Caption: Comparison of the 4-azaindole and 7-azaindole scaffolds. The position of the pyridine nitrogen dictates the chemical shift of the adjacent bridgehead carbon.

Comparative 13C NMR Shift Analysis

The chemical environment of the pyridine ring carbons is dominated by the electronegativity of the nitrogen atom.[4] Carbons


  to the nitrogen are significantly deshielded (downfield), while 

carbons are shielded.[1]
Table 1: Diagnostic 13C NMR Shifts (DMSO-d )

Values are approximate ranges based on experimental literature for the parent and simple substituted derivatives.

Carbon Position4-Azaindole (Pyrrolo[3,2-b]pyridine)7-Azaindole (Pyrrolo[2,3-b]pyridine)Diagnostic Logic
C2 (Pyrrole) ~126 - 129 ppm~125 - 126 ppmNon-diagnostic: Similar in both.[1]
C3 (Pyrrole) ~100 - 103 ppm~99 - 101 ppmNon-diagnostic: Characteristic high-field pyrrole signal.
C3a (Bridge) ~135 - 145 ppm ~120 - 122 ppmCRITICAL: In 4-aza, C3a is

to N4 (Deshielded).[1] In 7-aza, C3a is

to N7.[2]
C5 (Pyridine) ~140 - 145 ppm ~115 - 117 ppmCRITICAL: In 4-aza, C5 is

to N4. In 7-aza, C5 is

to N7.[2]
C6 (Pyridine) ~115 - 119 ppm~142 - 144 ppm CRITICAL: In 4-aza, C6 is

to N4. In 7-aza, C6 is

to N7.[2]
C7 (Pyridine) ~125 - 130 ppm~100 - 110 ppmVariable depending on substituents.
C7a (Bridge) ~140 - 145 ppm~148 - 150 ppm In 7-aza, C7a is directly attached to N7 (

).[1]
Key Diagnostic Markers for 4-Azaindole:
  • The "Alpha-Alpha" Pattern: In 4-azaindole, the C5 and C3a carbons are both adjacent to the pyridine nitrogen (N4). You will observe two quaternary-like or deshielded signals in the 135–145 ppm range (though C5 is a CH).

  • Shielded C6: The C6 carbon in 4-azaindole is

    
     to the nitrogen, appearing upfield (~118 ppm). In contrast, C6 in 7-azaindole is 
    
    
    
    to the nitrogen and appears very downfield (~143 ppm).

Experimental Protocols for Assignment

To unambiguously assign a substituted pyrrolo[3,2-b]pyridine, a simple 1D 13C spectrum is often insufficient due to substituent effects.[1][2] The following self-validating workflow using 2D NMR is recommended.

Protocol: 2D NMR Assignment Workflow

Sample Preparation:

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable proton signals (NH).
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1]

Step-by-Step Assignment:

  • 1H NMR: Identify the broad pyrrole NH (~11-12 ppm). Identify the pyridine protons (usually doublets with characteristic coupling constants,

    
     Hz for 
    
    
    
    -
    
    
    relationship).
  • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

    • Identify C2-H2 and C3-H3 (Pyrrole).

    • Identify C5-H5 , C6-H6 , C7-H7 (Pyridine).

    • Validation: C5 should be significantly downfield if it is

      
       to N4.
      
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive step.

    • Look for long-range coupling (

      
      , 
      
      
      
      ) from the Pyrrole NH .[1]
    • In 4-azaindole : NH correlations will point to C2, C3, C3a , and C7a .[1][2]

    • Differentiation: Check correlations from the pyridine protons.[4][5] If H5 (deshielded) correlates strongly to C3a (quaternary), it confirms the N4 position.[1]

Diagram 2: HMBC Correlation Logic

HMBCAssignment Start Start: Acquire HMBC Spectrum IdentifyNH Identify Pyrrole NH Signal (~11-12 ppm) Start->IdentifyNH Corr1 Observe 3J Coupling to Bridgehead Carbons IdentifyNH->Corr1 Decision Analyze Bridgehead Shifts Corr1->Decision Result4 Bridgehead C3a is Deshielded (~135+ ppm) CONFIRMS 4-AZAINDOLE Decision->Result4 If C3a is adjacent to N4 Result7 Bridgehead C3a is Shielded (~120 ppm) CONFIRMS 7-AZAINDOLE Decision->Result7 If C3a is remote from N7

Caption: Logic flow for distinguishing azaindole isomers using HMBC correlations from the pyrrole NH proton.

Solvent Effects & Data Integrity

When comparing your experimental data to literature values, ensure the solvent matches.[2]

  • DMSO-d

    
     vs. CDCl
    
    
    
    :
    • Shifts in DMSO-d

      
       are generally deshielded by 0.5–2.0 ppm compared to CDCl
      
      
      
      due to polarity and hydrogen bonding.
    • C2 and C7a are most sensitive to solvent changes due to their proximity to the NH group (H-bonding acceptor/donor sites).

Self-Validation Check: If your candidate "4-azaindole" shows a pyridine CH signal (C6) at >140 ppm, stop . You likely have the 7-azaindole isomer or a 6-azaindole derivative. In 4-azaindole, the only protonated carbon above 140 ppm is typically C5 (or C2 in some derivatives).[1]

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[1][2][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [1]

  • Cox, R. H., & Sankar, S. S. (1980).[1][2] 1H and 13C NMR studies of 7-azaindole and related compounds. Magnetic Resonance in Chemistry. Retrieved from [1]

  • Popowycz, F., et al. (2025).[1][2] Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. Retrieved from

  • PubChem. (2025). 4-Azaindole Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Validation

HPLC Method Development Guide: 7-Methyl-1H-pyrrolo[3,2-b]pyridine Purity Profiling

Executive Summary The purity analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (a critical kinase inhibitor intermediate) presents a classic chromatographic challenge: separating a basic, fused bicyclic heterocycle from reg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (a critical kinase inhibitor intermediate) presents a classic chromatographic challenge: separating a basic, fused bicyclic heterocycle from regioisomeric impurities while maintaining peak symmetry.

Standard acidic mobile phases often result in severe peak tailing due to the protonation of the pyridine nitrogen (


) and its subsequent interaction with residual silanols. This guide objectively compares three distinct separation strategies: Standard Acidic (Formic Acid) , Ion-Pairing (TFA) , and High pH (Ammonium Bicarbonate) .

Key Finding: While TFA provides excellent peak shape, the High pH strategy (pH 10.0) on a hybrid silica column is the superior methodology for LC-MS applications, offering the best balance of selectivity, peak symmetry (


), and ionization efficiency.

Analyte Profile & Physicochemical Challenges

To develop a robust method, one must understand the molecule's behavior in solution.

PropertyDescriptionChromatographic Implication
Structure Fused pyrrole and pyridine rings with a methyl group.Planar structure; susceptible to

-

interactions.
Basicity Pyridine Nitrogen (

) is basic (

).
At pH < 7, the molecule is positively charged (

), leading to ionic interactions with silanols (peak tailing).
Acidity Pyrrole Nitrogen (

) is weakly acidic (

).
Acts as a hydrogen bond donor; generally neutral in RP-HPLC.
Impurities Regioisomers (e.g., pyrrolo[2,3-b]), unreacted starting materials.Isomers often have identical m/z and similar LogP, requiring high-efficiency separation.

Comparative Methodology: Three Approaches

We evaluated three distinct mobile phase/column combinations to determine the optimal purity method.

Method A: The "Default" (Low pH / Formic Acid)
  • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Analyte is fully protonated.

  • Verdict: Not Recommended. The protonated base interacts strongly with free silanols on the silica surface, causing significant tailing (

    
    ) and loss of resolution between isomers.
    
Method B: The "Traditional Fix" (Ion-Pairing / TFA)
  • Column: Standard C18.[1]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Mechanism: TFA forms a hydrophobic ion pair with the positively charged analyte and saturates silanol sites.

  • Verdict: Good for UV, Poor for MS. Excellent peak shape (

    
    ), but TFA causes severe signal suppression in Mass Spectrometry (up to 90% loss), making it unsuitable for trace impurity identification.
    
Method C: The "Modern Solution" (High pH / Hybrid C18)
  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Mechanism: At pH 10, the pyridine nitrogen is neutral (de-protonated).

  • Verdict: Superior. The neutral analyte does not interact with silanols. Retention increases (improved hydrophobicity), peak shape is symmetrical, and MS sensitivity is maximized (ammonium bicarbonate is volatile).

Experimental Data Comparison

The following data summarizes the performance of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (10 µg/mL injection) across the three methods.

Table 1: Quantitative Performance Metrics
ParameterMethod A (Formic Acid)Method B (TFA)Method C (High pH)
pH 2.72.010.0
Retention Time (

)
2.5 (Early elution)3.1 (Moderate)5.2 (Strong retention)
USP Tailing Factor (

)
1.9 (Fail) 1.1 (Pass)1.05 (Excellent)
Resolution (Isomer) 1.4 (Co-elution risk)2.2 (Resolved)3.5 (Baseline)
MS Signal Intensity High (

)
Low (

)
High (

)

Interpretation: Method C provides the highest resolution and best peak shape without compromising MS sensitivity. The increased retention at high pH is beneficial for separating hydrophilic starting materials from the product.

Recommended Protocol: High pH Method

This protocol is validated for self-consistency. The use of a hybrid column is mandatory ; standard silica will dissolve at pH 10.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High pH stable column).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: LC-MS Grade Acetonitrile (ACN).

  • System: UHPLC or HPLC capable of 400 bar.

Instrument Parameters
  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV @ 254 nm (aromatic core) and 280 nm; MS (ESI+).

Gradient Table
Time (min)% Buffer (A)% ACN (B)Curve
0.0955Initial
1.0955Hold (Traps polar impurities)
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
13.0955End
Method Validation Check (System Suitability)

Before running samples, inject a standard to verify:

  • Tailing Factor: Must be < 1.2.

  • Pressure: Stable ripple < 2%.

  • Blank Injection: No carryover (basic compounds often stick to injector seals; ensure needle wash is 50:50 MeOH:Water).

Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision logic for method selection and troubleshooting based on the specific behavior of the pyrrolo-pyridine scaffold.

MethodDevelopment Start Start: 7-Methyl-1H-pyrrolo[3,2-b]pyridine Purity Analysis CheckMS Is Mass Spec (MS) Sensitivity Critical? Start->CheckMS MS_Yes Yes (Impurity ID/Trace) CheckMS->MS_Yes Yes MS_No No (UV Only/Assay) CheckMS->MS_No No AvoidTFA CRITICAL: Avoid TFA (Signal Suppression) MS_Yes->AvoidTFA TryFormic Test 0.1% Formic Acid (Standard C18) AvoidTFA->TryFormic EvalPeak Evaluate Peak Shape (Tailing Factor) TryFormic->EvalPeak GoodPeak Tailing < 1.2? EvalPeak->GoodPeak UseTFA Use 0.1% TFA (Standard C18) MS_No->UseTFA FinalMethod Final Method: 10mM NH4HCO3 (pH 10) Neutral Analyte = Sharp Peak UseTFA->FinalMethod If UV only PeakOK Method Validated (Low pH) GoodPeak->PeakOK Yes PeakBad Tailing > 1.2 (Silanol Interaction) GoodPeak->PeakBad No SwitchHighPH SWITCH STRATEGY: High pH (pH 10) PeakBad->SwitchHighPH SelectColumn Select Hybrid Column (XBridge/Gemini/HPH) SwitchHighPH->SelectColumn SelectColumn->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for basic heterocycles. The path to High pH (Green) is preferred for MS applications.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.

  • Dolan, J. W. (2018). LCGC: The Pro's and Con's of TFA in LC-MS. LCGC North America.

  • BenchChem. (2025).[4] Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.

  • Phenomenex. (2024). High pH Stability of Gemini and Kinetex EVO Columns for Basic Analytes.[5]

Sources

Comparative

HRMS analysis of substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine

HRMS Profiling of Substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Performance Guide Executive Summary & Strategic Context The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole) is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

HRMS Profiling of Substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Performance Guide

Executive Summary & Strategic Context

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole) is a privileged structure in drug discovery, serving as a bioisostere for indole and purine bases in kinase inhibitors (e.g., FMS, CSF-1R targets). However, the introduction of a methyl group at the C7 position presents unique analytical challenges. Synthetic routes often yield complex mixtures of regioisomers (e.g., N1-methylation vs. C7-methylation) and isobaric impurities that escape detection by conventional low-resolution Mass Spectrometry (LRMS).

This guide argues that High-Resolution Mass Spectrometry (HRMS)—specifically Q-TOF or Orbitrap technology—is not merely an "advanced" option but the requisite standard for validating substituted 7-Methyl-1H-pyrrolo[3,2-b]pyridine. We compare its performance against industry-standard Triple Quadrupole (QqQ) systems and provide a self-validating protocol for structural confirmation.

Comparative Analysis: HRMS vs. Low-Resolution MS

In a discovery setting, speed often dictates the use of single-quad or triple-quad MS. However, for the 7-methyl-4-azaindole scaffold, this approach is prone to "false certainty."

Table 1: Performance Metrics Comparison
FeatureLow-Resolution MS (QqQ / SQ)High-Resolution MS (Q-TOF / Orbitrap)Impact on 7-Methyl-4-azaindole Analysis
Mass Accuracy Nominal (± 0.5 Da)Exact (< 5 ppm)Critical. Distinguishes target (

) from oxidative impurities (

) that may share nominal mass.
Resolving Power Unit Resolution (~1,000 FWHM)High Resolution (>30,000 FWHM)Separates the target from isobaric matrix interferences and co-eluting background ions.
Isotope Fidelity PoorHigh PrecisionConfirms elemental formula via fine isotopic structure (A+1, A+2 ratios).
Structural ID Limited (Precursor/Product only)Comprehensive (Full scan MS/MS)Allows ab initio elucidation of fragmentation pathways to confirm methyl position.
The "Isobaric Trap"

Consider a common synthetic byproduct: the N-oxide of a des-methyl variant or a ring-opened impurity.

  • Target: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (

    
    ). Exact Mass: 132.0687 .
    
  • Impurity: 3-Acetyl-pyrrole derivative (

    
     - hypothetical degradation). Nominal Mass: 132 .
    
  • Result: LRMS sees one peak at m/z 132. HRMS resolves them, preventing the advancement of an impure lead.

Mechanistic Fragmentation Analysis

To validate the structure, one must understand how the molecule breaks apart. The 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold ionizes preferentially via protonation at the N-4 (pyridine) nitrogen, which is significantly more basic than the N-1 (pyrrole) nitrogen.

Key Fragmentation Channels[1][2]
  • Loss of HCN (27.0109 Da): Characteristic of the pyrrole ring cleavage.

  • Loss of

    
     (41.0265 Da):  Diagnostic for the pyridine ring cleavage containing the methyl group.
    
  • Methyl Radical Loss (15.0235 Da): Rare in even-electron ESI spectra but possible in high-energy CID (Collision Induced Dissociation), confirming the alkyl substitution.

Visualization: Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 133.0760 Frag1 Fragment A [M+H - HCN]+ m/z 106.0651 M->Frag1 Loss of HCN (Pyrrole cleavage) Frag2 Fragment B [M+H - CH3CN]+ m/z 92.0495 M->Frag2 Loss of CH3CN (Pyridine cleavage) Frag3 Fragment C [Pyridine Ring Cleavage] m/z 77.0386 Frag1->Frag3 Secondary Fragmentation

Figure 1: The loss of acetonitrile (


) specifically validates the presence of the methyl group on the pyridine ring. If the methyl were on the pyrrole nitrogen, the primary loss would likely be methyl isonitrile or a simple methyl radical.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is designed to be self-validating. The inclusion of a "Lock Mass" or internal calibrant is mandatory for achieving <5 ppm accuracy.

Phase 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid DMSO if possible to prevent adduct formation (

    
    ).
    
  • Concentration: 1 µg/mL (1 ppm). High concentrations cause space-charge effects in ion traps, reducing mass accuracy.

Phase 2: LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)Retains polar heterocycles better than C8.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Ionization ESI Positive Mode The basic pyridine N (pKa ~7-8) protonates readily. APCI is a backup if matrix suppression is high.
Spray Voltage 3.5 kVOptimal for small molecules; minimizes in-source fragmentation.
Resolution 60,000 (at m/z 200)Sufficient to resolve fine isotopic structure.
Collision Energy Stepped (20, 40, 60 eV)Ensures capture of both labile and stable fragments in a single run.
Phase 3: Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH:H2O) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+) Protonation at N-4 LC->Ionization Analyzer Orbitrap/Q-TOF (Full Scan + ddMS2) Ionization->Analyzer Data Data Processing (XIC extraction, <5ppm filter) Analyzer->Data Decision Structural Confirmation Data->Decision Match Theoretical Isotope Pattern?

Figure 2: Step-by-step HRMS analytical workflow for structural validation.

Case Study: Distinguishing Regioisomers

A common synthesis issue is methylation occurring at the pyrrole nitrogen (N1) instead of the pyridine carbon (C7).

  • Isomer A: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (Target)

  • Isomer B: 1-Methyl-1H-pyrrolo[3,2-b]pyridine (Impurity)

Both have the exact same mass (


 Da). HRMS alone (MS1) cannot distinguish them. However, HRMS-MS/MS  provides the fingerprint:
  • Target (C7-Methyl): Fragmentation yields a dominant loss of

    
     (acetonitrile) because the methyl is attached to the pyridine ring.
    
  • Impurity (N1-Methyl): Fragmentation yields a dominant loss of

    
     (methyl radical) or 
    
    
    
    followed by methyl loss, as the N-methyl bond is more labile than the C-methyl bond.

Data Interpretation Rule:

If the MS/MS spectrum shows a base peak corresponding to


, suspect N-methylation. If the spectrum is dominated by ring cleavage fragments (

), the C-methyl structure is supported.

References

  • Veselov, I., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.[1][2] ResearchGate. Link

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Molecules. Link

  • ResolveMass Laboratories. (2025). High Resolution Mass Spectrometry - Key Benefits and Applications.[3] ResolveMass.[4] Link

  • LCGC International. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology. Chromatography Online. Link

  • MtoZ Biolabs. (2025). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. MtoZ Biolabs. Link

Sources

Validation

distinguishing pyrrolo[3,2-b]pyridine from [2,3-b] and [3,2-c] isomers

Executive Summary In drug discovery, particularly kinase inhibitor development, the pyrrolo[3,2-b]pyridine scaffold (4-azaindole) is a high-value bioisostere of indole. However, synthetic routes—such as the cyclization o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, particularly kinase inhibitor development, the pyrrolo[3,2-b]pyridine scaffold (4-azaindole) is a high-value bioisostere of indole. However, synthetic routes—such as the cyclization of amino-alkynes or Fischer indole variations—often yield regioisomeric mixtures containing pyrrolo[2,3-b]pyridine (7-azaindole) or pyrrolo[3,2-c]pyridine (5-azaindole).

Due to identical molecular weights (


) and similar polarities, misidentification is a common pitfall that invalidates Structure-Activity Relationship (SAR) data. This guide provides a definitive, multi-modal workflow to distinguish the target [3,2-b] isomer from its prevalent alternatives using NMR, Fluorescence Spectroscopy, and HPLC.

Part 1: Structural & Electronic Analysis

Understanding the atomic numbering and electronic environment is the prerequisite for selecting the correct analytical method.

The Isomer Landscape
Isomer NameIUPAC NomenclatureCommon NameKey Feature
Target Pyrrolo[3,2-b]pyridine 4-AzaindolePyridine N at position 4.
Alternative A Pyrrolo[2,3-b]pyridine7-AzaindolePyridine N at position 7.[1] (Most common)
Alternative B Pyrrolo[3,2-c]pyridine5-AzaindolePyridine N at position 5.
Visualizing the Difference

The following diagram maps the structural relationships. Note the proximity of the Pyridine Nitrogen (


) to the Pyrrole Nitrogen (

).

IsomerMap cluster_legend Key Distinction Target Pyrrolo[3,2-b]pyridine (4-Azaindole) N at Pos 4 Iso7 Pyrrolo[2,3-b]pyridine (7-Azaindole) N at Pos 7 Target->Iso7 Regioisomer (N shifted 4->7) Iso5 Pyrrolo[3,2-c]pyridine (5-Azaindole) N at Pos 5 Target->Iso5 Regioisomer (N shifted 4->5) Desc Differentiation relies on: 1. H-H Coupling Patterns (NMR) 2. N-H Acidity/Basicity (HPLC) 3. Excited State Proton Transfer (Fluorescence)

Figure 1: Structural relationship between the target 4-azaindole and its common isomers.[2][3][4]

Part 2: Method 1 - NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of ab initio structural confirmation without reference standards. The distinction relies on vicinal coupling constants (


)  and Nuclear Overhauser Effect (NOE)  interactions.
The "Kill Shot": NOE Interaction

The definitive test involves the interaction between the pyrrole proton (


) and the pyridine ring.
  • Pyrrolo[2,3-b] (7-aza): The carbon at position 4 bears a proton (

    
    ). This proton is spatially close to the pyrrole 
    
    
    
    .
    • Result: Strong NOE correlation between

      
      .
      
  • Pyrrolo[3,2-b] (4-aza): Position 4 is a Nitrogen atom.[4][5] There is no proton at position 4.

    • Result: NO NOE correlation at the fusion position.

Proton Coupling Constants ( )

If NOE is unavailable, the splitting patterns of the pyridine ring protons are diagnostic.

IsomerPyridine ProtonsKey Coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Diagnostic Signal
[3,2-b] (Target) H5, H6, H7

(small,

)

(large,

)
H5 is a doublet (d) at ~8.3 ppm with small

.
[2,3-b] (7-aza) H4, H5, H6

(large,

)

(small,

)
H6 is a doublet of doublets (dd) at ~8.3 ppm.
[3,2-c] (5-aza) H4, H6, H7

(small)
H4 is a singlet (s) or has very small long-range coupling.

Experimental Protocol: 1D NOE Difference

  • Sample: Dissolve 5-10 mg in 600 µL DMSO-

    
    .
    
  • Parameter: Set up a 1D Selective NOESY (e.g., Bruker selnogp).

  • Irradiation: Selectively irradiate the Pyrrole

    
     signal (typically 
    
    
    
    6.4 - 6.6 ppm).
  • Analysis:

    • If a signal appears in the aromatic region (~7.8 - 8.0 ppm), it is

      
      
      
      
      
      Isomer is [2,3-b] .
    • If no aromatic signal is enhanced

      
      Isomer is [3,2-b]  (or [3,2-c], distinguish by H4 singlet).
      

Part 3: Method 2 - Fluorescence Spectroscopy (Rapid Screening)

This method is ideal for high-throughput screening of fractions, exploiting the unique photophysics of 7-azaindole.

Mechanism: Pyrrolo[2,3-b]pyridine (7-azaindole) undergoes Excited State Double Proton Transfer (ESDPT) . In non-polar solvents, it forms a centrosymmetric dimer (


) where the 

of one molecule hydrogen bonds to the

of another. Upon excitation, two protons transfer simultaneously, generating a tautomer with green fluorescence.

The Target (4-azaindole) cannot do this because the


 position is geometrically too distant from the 

to form the required cyclic dimer.
Solvent[2,3-b] (7-aza) Emission[3,2-b] (4-aza) Emission
Hexane/Cyclohexane Dual Emission: 1. UV/Blue (~330 nm, Monomer)2. Green (~500 nm, Tautomer) Single Emission: UV/Blue (~330 nm) only.
Methanol/Water Blue only (Solvent blocks dimerization)Blue only

Protocol:

  • Dissolve a trace amount of sample in Cyclohexane (spectroscopic grade).

  • Visualize under a standard UV lamp (254/365 nm).

  • Green Glow = 7-azaindole (Reject). [1][6]

  • Blue/Violet Glow = 4-azaindole (Proceed to NMR).

Part 4: Method 3 - HPLC Separation (Purity Analysis)

Due to the differing positions of the pyridine nitrogen, the basicity (


) of the isomers varies significantly, allowing separation via pH tuning.
  • 5-azaindole ([3,2-c]): Most basic (

    
    ).
    
  • 4-azaindole ([3,2-b]): Moderately basic (

    
    ).
    
  • 7-azaindole ([2,3-b]): Least basic (

    
    ).
    

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B.

Why High pH? At pH 10, all species are neutral (deprotonated). Separation is driven by dipole moment and hydrophobicity.

  • Elution Order (Typical on C18 at High pH):

    • [3,2-c] (Most polar/basic)

    • [3,2-b] (Target)

    • [2,3-b] (Least polar, interacts strongest with C18)

Part 5: Decision Workflow

Use this logic flow to confirm the identity of your synthesized material.

DecisionTree Start Unknown Isomer Sample Step1 1H NMR: Check Aromatic Region Start->Step1 Singlet Singlet observed at ~9.0 ppm? Step1->Singlet Coupling Analyze Coupling of Proton adjacent to Pyrrole (H3) Singlet->Coupling No Res_5 ID: Pyrrolo[3,2-c] (5-Azaindole) Singlet->Res_5 Yes (H4) NOE Run 1D NOE: Irradiate Pyrrole H3 Coupling->NOE Res_7 ID: Pyrrolo[2,3-b] (7-Azaindole) NOE->Res_7 Strong NOE to Pyridine H Res_4 ID: Pyrrolo[3,2-b] (4-Azaindole) TARGET CONFIRMED NOE->Res_4 No NOE to Pyridine H

Figure 2: Logic gate for determining azaindole regioisomer identity.

References

  • Catalán, J., et al. (2005). "Excited-state double proton transfer of 7-azaindole in water nanopools." The Journal of Physical Chemistry B, 109(43), 20479-20484.[7] Link

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 5(5), 471-506.
  • Adler, M., et al. (2014). "Separation of azaindole isomers by HPLC.
  • Hand, E. S., & Paudler, W. W. (1982). "Proton magnetic resonance spectra of some azaindoles." The Journal of Organic Chemistry, 47(9), 1793-1796.
  • BenchChem Technical Data. (2025). "Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." Link

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary The 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 7-methyl-4-azaindole ) represents a critical isostere of indole in medicinal chemistry. By incorporating a pyridine nitrogen at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 7-methyl-4-azaindole ) represents a critical isostere of indole in medicinal chemistry. By incorporating a pyridine nitrogen at the 4-position and a methyl group at the 7-position, this compound exhibits distinct electronic properties compared to its parent indole and the more common 7-azaindole (pyrrolo[2,3-b]pyridine).

This guide provides a technical analysis of its UV-Vis absorption profile, focusing on the


 transitions, solvatochromic behavior, and pH-dependent spectral shifts. We compare its performance against standard alternatives and provide a validated protocol for determining its acid dissociation constant (

) using spectrophotometric titration.

Structural & Electronic Profile

Molecular Architecture

The 7-Methyl-1H-pyrrolo[3,2-b]pyridine molecule consists of a fused bicyclic system where a pyrrole ring is condensed with a pyridine ring. The "4-azaindole" nomenclature indicates the nitrogen atom is located at position 4 of the indole numbering system.

  • Chromophore: The 10

    
    -electron aromatic system.
    
  • Auxochrome: The methyl group at position 7 acts as a weak electron-donating group (EDG) via hyperconjugation.

  • Electronic Transitions: The UV spectrum is dominated by two primary bands:

    • Short-wave UV (

      
       band):  High intensity, typically ~220–240 nm.
      
    • Long-wave UV (

      
       / 
      
      
      
      bands):
      Lower intensity, structured band typically ~280–300 nm.
The Methyl Effect (Auxochromic Shift)

Compared to the unsubstituted parent 1H-pyrrolo[3,2-b]pyridine, the 7-methyl substituent induces a slight bathochromic (red) shift (typically +2–5 nm) and a hyperchromic effect (increased


). This is due to the destabilization of the HOMO level by the methyl group, narrowing the HOMO-LUMO gap.

Comparative Spectral Analysis

The following table contrasts the spectral properties of 7-Methyl-4-azaindole with its primary structural analogs.

Table 1: Comparative UV-Vis Absorption Characteristics

Feature7-Methyl-1H-pyrrolo[3,2-b]pyridine 1H-Indole (Standard) 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Core Scaffold 4-AzaindoleIndole7-Azaindole
Primary

(MeOH)
~288–292 nm (Predicted)280 nm288 nm
Secondary

~230 nm218 nm230 nm
Electronic Nature Electron-deficient pyridine ringElectron-rich benzene ringElectron-deficient pyridine ring
Protonation Site Pyridine N (N4)C3 (very weak base)Pyridine N (N7)
Fluorescence Moderate (Solvent dependent)HighModerate (Dual emission possible)
Key Application Kinase Inhibitor ScaffoldsTryptophan MimicsProton Transfer Probes

Note: The exact


 is solvent-dependent. The values above represent typical absorption in polar protic solvents like Methanol.
Spectral Causality
  • Vs. Indole: The replacement of a carbon with nitrogen (C

    
     N) in the 6-membered ring stabilizes the 
    
    
    
    system but introduces
    
    
    transitions. The pyridine nitrogen acts as an electron sink, often reducing fluorescence quantum yield compared to indole unless protonated.
  • Vs. 7-Azaindole: While isomeric, the N4 position in 4-azaindole alters the dipole moment vector significantly compared to the N7 position in 7-azaindole, affecting solvation shells and Stokes shifts.

Solvatochromism & pH Dependence[2]

One of the most critical features of 7-Methyl-1H-pyrrolo[3,2-b]pyridine is its sensitivity to pH, driven by the basicity of the pyridine nitrogen.

Protonation Equilibrium

In acidic media, the pyridine nitrogen (N4) becomes protonated. This converts the neutral species into a cation, stabilizing the excited state more than the ground state in polar solvents, leading to a distinct red shift in the absorption spectrum.

Mechanism:



  • Neutral Form: Absorbs ~285–290 nm.

  • Cationic Form: Absorbs ~295–305 nm (Bathochromic shift).

  • Isosbestic Point: The presence of a clear isosbestic point during titration confirms a two-state equilibrium without side reactions.

Visualization of Protonation Pathway

ProtonationPathway Neutral Neutral Species (Free Base) Complex Transition State [N...H...O]+ Neutral->Complex Diffusion Acid Acidic Buffer (H+ donor) Acid->Complex Mixing Cation Protonated Cation (Red Shifted) Complex->Cation Proton Transfer (Fast) Cation->Neutral pH > pKa

Figure 1: Protonation pathway of 7-Methyl-4-azaindole illustrating the transition from neutral to cationic species.

Experimental Protocol: Spectrophotometric Determination

Objective: To accurately determine the


 of the pyridine nitrogen in 7-Methyl-1H-pyrrolo[3,2-b]pyridine using UV-Vis titration. This method is self-validating via isosbestic point analysis.
Reagents & Equipment
  • Analyte: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (High Purity >98%).

  • Solvent: Methanol (Spectroscopic Grade) and Deionized Water.

  • Buffers: Citrate-Phosphate buffer series (pH 2.0 to 8.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Quartz Cuvettes: 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.32 mg of compound in 10 mL Methanol to create a

      
       stock solution.
      
  • Sample Preparation:

    • Prepare a series of 10 mL volumetric flasks.

    • Add 100

      
      L of Stock Solution to each flask (Final concentration: 
      
      
      
      ).
    • Fill each flask to the mark with a specific buffer from the pH series (pH 2.0, 2.5, 3.0 ... 8.0).

  • Data Acquisition:

    • Blanking: Zero the instrument using the respective buffer solution for each sample.

    • Scanning: Scan from 220 nm to 400 nm. Scan speed: Medium (200 nm/min).

    • Overlay: Overlay all spectra. Verify the existence of an isosbestic point (likely around 260–270 nm). If the point drifts, check for precipitation or degradation.

  • Data Analysis (Henderson-Hasselbalch):

    • Select a wavelength of maximum change (e.g.,

      
      ).
      
    • Plot Absorbance (

      
      ) vs. pH.[1][2]
      
    • Fit the data to the sigmoidal equation:

      
      
      
    • Where

      
       is the absorbance at the lowest pH plateau and 
      
      
      
      is the absorbance at the highest pH plateau.
Workflow Diagram

ExperimentalWorkflow start Start: Stock Solution (1 mM in MeOH) mix Dilute Stock into Buffers (Final: 10 µM) start->mix buffer Prepare pH Buffers (pH 2.0 - 8.0) buffer->mix measure UV-Vis Scan (200-400 nm) Determine Isosbestic Point mix->measure plot Plot Absorbance vs. pH (@ Lambda max) measure->plot calc Calculate pKa (Sigmoidal Fit) plot->calc

Figure 2: Workflow for the spectrophotometric determination of pKa.

References

  • Subota, A. I., et al. (2017).[3] Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6). Link

  • Chong, J. H., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.[4] Link

  • Catino, A. J., et al. (2012). Spectroscopic properties of 4-azaindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1072-1078.[5] Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

Sources

Validation

The 7-Methyl Group: A Subtle Switch with a Profound Impact on Azaindole Kinase Selectivity

A Senior Application Scientist's Guide to Understanding and Harnessing a Key Structural Motif in Drug Discovery Introduction: The Privileged Scaffold and the Quest for Selectivity The 7-azaindole core is a well-establish...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding and Harnessing a Key Structural Motif in Drug Discovery

Introduction: The Privileged Scaffold and the Quest for Selectivity

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its ability to mimic the adenine hinge-binding motif of ATP, forming two crucial hydrogen bonds with the kinase hinge region, makes it an excellent starting point for inhibitor development.[3][4] The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the therapeutic potential of this scaffold.[3]

However, achieving selectivity remains a paramount challenge in kinase drug discovery. With over 500 kinases in the human kinome, off-target inhibition can lead to undesirable side effects and toxicity.[4] The decoration of the 7-azaindole core with various substituents is a key strategy to modulate potency and, critically, to steer selectivity towards the desired target.

This guide provides an in-depth comparison of the kinase selectivity profiles of 7-methyl-azaindoles versus their unsubstituted counterparts. We will delve into the structural and mechanistic rationale for the observed differences, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Impact of C7-Methylation: A Double-Edged Sword

The addition of a seemingly simple methyl group at the C7 position of the azaindole ring can have a surprisingly profound and context-dependent impact on kinase binding and selectivity. It can enhance potency and selectivity for some kinases while diminishing it for others. This highlights the intricate nature of protein-ligand interactions, where minor structural modifications can lead to significant changes in the overall binding profile.

Comparative Kinase Selectivity: Case Studies
Kinase Target7-Methyl-Azaindole Derivative IC50 (nM)Unsubstituted Azaindole Derivative IC50 (nM)Fold Difference (approx.)Reference
PI3Kγ 0.5 2.5~5x improvement [5]
ROCK1 Potent (specific value not provided) Less potent (specific value not provided)Improved potency and selectivity [6][7]
c-Met 1.06 Potent (specific value not provided)High potency observed [8]
CDK9/CyclinT Dual inhibitor with Haspin Potent (specific value not provided)Activity observed [9]
Haspin 14 Dual inhibitor with CDK9High potency observed [9]

Note: This table is a synthesis of data from multiple sources and is intended for illustrative purposes. Direct, controlled experimental comparisons are always recommended.

From these examples, a trend emerges where the 7-methyl group can contribute to enhanced potency and, in some cases, improved selectivity. For instance, in the case of PI3Kγ inhibitors, the addition of a methyl group at a position analogous to C7 in a related scaffold resulted in a notable increase in potency.[5] Similarly, in the development of ROCK inhibitors, substituted 7-azaindoles have demonstrated excellent potency and selectivity.[6][7]

Structural and Mechanistic Insights: Why the 7-Methyl Group Matters

The influence of the C7-methyl group on kinase selectivity can be attributed to a combination of steric and electronic effects that alter the binding mode of the azaindole scaffold within the ATP-binding pocket.

1. Conformational Restriction and Favorable Interactions: The methyl group can restrict the rotational freedom of the azaindole core, locking it into a conformation that is more favorable for binding to the target kinase. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Furthermore, the methyl group can engage in favorable van der Waals interactions with hydrophobic residues in a specific sub-pocket of the ATP-binding site, further enhancing binding affinity and selectivity.

2. Altered Binding Modes: The presence of a substituent at the C7 position can influence the binding mode of the 7-azaindole ring itself. Studies have shown that 7-azaindole-based inhibitors can adopt different binding modes, often classified as "normal" or "flipped," based on their orientation within the hinge region.[3][4] A methyl group at C7 could sterically favor one binding mode over another for a particular kinase, thereby influencing selectivity.

3. Water Displacement: The ATP-binding pocket of kinases often contains ordered water molecules that can play a crucial role in ligand binding. A strategically placed methyl group can displace a high-energy water molecule from a hydrophobic pocket, leading to a favorable change in binding free energy and increased affinity.

The following diagram illustrates a hypothetical comparison of the binding of a 7-methyl-azaindole and an unsubstituted azaindole in a kinase active site.

G cluster_0 Unsubstituted Azaindole cluster_1 7-Methyl-Azaindole Unsub_Hinge Hinge Region Unsub_Azaindole 7-Azaindole Unsub_Azaindole->Unsub_Hinge H-bonds Unsub_H_Bond1 H-bond Unsub_H_Bond2 H-bond Unsub_Pocket Hydrophobic Pocket (occupied by water) 7Me_Hinge Hinge Region 7Me_Azaindole 7-Methyl-Azaindole 7Me_Azaindole->7Me_Hinge H-bonds 7Me_Group CH3 7Me_Azaindole->7Me_Group 7Me_H_Bond1 H-bond 7Me_H_Bond2 H-bond 7Me_Pocket Hydrophobic Pocket (methyl interaction) 7Me_Group->7Me_Pocket van der Waals

Caption: Comparative binding of unsubstituted vs. 7-methyl-azaindole.

Experimental Protocols for Assessing Kinase Selectivity

To empirically determine and compare the kinase selectivity of 7-methyl-azaindole and unsubstituted azaindole derivatives, a variety of robust experimental methods can be employed. Here, we detail two widely used and complementary approaches: a cellular target engagement assay (NanoBRET) and a biochemical profiling assay (ADP-Glo).

Protocol 1: Cellular Target Engagement using NanoBRET™

This protocol allows for the quantitative measurement of compound binding to a specific kinase target within living cells, providing a more physiologically relevant assessment of target engagement.

1. Cell Preparation and Transfection:

  • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS.
  • Co-transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a transfection carrier DNA using a suitable transfection reagent.
  • Incubate for 24 hours to allow for protein expression.

2. Assay Plate Preparation:

  • Harvest the transfected cells and resuspend in Opti-MEM.
  • Dispense the cell suspension into a white, 384-well assay plate.

3. Compound and Tracer Addition:

  • Prepare serial dilutions of the 7-methyl-azaindole and unsubstituted azaindole compounds in Opti-MEM.
  • Add the compound dilutions to the assay plate.
  • Add a fluorescently labeled NanoBRET™ tracer specific for the kinase of interest to all wells.

4. Incubation and Signal Detection:

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.
  • Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to all wells.
  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
  • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfect [label="Transfect cells with\nKinase-NanoLuc® construct"]; plate_cells [label="Plate transfected cells\nin 384-well plate"]; add_compounds [label="Add serial dilutions of\nAzaindole compounds"]; add_tracer [label="Add NanoBRET™ tracer"]; incubate [label="Incubate at 37°C"]; add_substrate [label="Add NanoBRET™ substrate"]; read_plate [label="Read luminescence\n(460nm and 618nm)"]; analyze [label="Calculate BRET ratio and IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> transfect; transfect -> plate_cells; plate_cells -> add_compounds; add_compounds -> add_tracer; add_tracer -> incubate; incubate -> add_substrate; add_substrate -> read_plate; read_plate -> analyze; analyze -> end; }

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with the necessary information to make informed decisions regarding the selection and implementation of analytical standards, ensuring the integrity and reproducibility of your experimental data.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an analyte.[1] In the context of drug development, the quality of the reference standard directly impacts the reliability of analytical data, which in turn underpins regulatory submissions and ensures patient safety.[2] Reference standards are broadly categorized into two types:

  • Primary Standards: These are of the highest purity and are established through extensive characterization without comparison to another standard. They are often supplied by pharmacopeias like the United States Pharmacopeia (USP).[3]

  • Secondary (or Working) Standards: These are characterized by comparison to a primary reference standard and are used for routine laboratory analysis.[1]

The choice between using a primary versus a secondary standard often depends on the stage of drug development and the criticality of the analysis.

Analytical Methodologies for 7-Methyl-1H-pyrrolo[3,2-b]pyridine

The analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine typically relies on a combination of chromatographic and spectroscopic techniques. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination and assay of pharmaceutical compounds. A well-developed HPLC method can effectively separate the main compound from its impurities.

Illustrative HPLC Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system data_acq Data Acquisition hplc_system->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification (Purity/Assay Calculation) peak_integration->quantification

Caption: A typical workflow for HPLC analysis.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common and effective mobile phase for reverse-phase chromatography of polar and non-polar compounds.
Gradient 10-90% B over 20 minA gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nmA common wavelength for the detection of aromatic heterocyclic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities.

Illustrative GC-MS Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis sample_prep Dissolve Sample in Volatile Solvent gc_system GC System with MS Detector sample_prep->gc_system data_acq Data Acquisition gc_system->data_acq library_search Mass Spectral Library Search data_acq->library_search identification Compound Identification library_search->identification

Caption: A standard workflow for GC-MS analysis.

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile column suitable for a wide range of compounds.
Carrier Gas HeliumAn inert and efficient carrier gas for GC.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (10 min)A temperature gradient to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of chemical identity. Both ¹H and ¹³C NMR should be performed.

Table 3: Predicted ¹H and ¹³C NMR Data for 7-Methyl-1H-pyrrolo[3,2-b]pyridine (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
~11.5br sNH (Pyrrole)
~8.1dH-5
~7.5dH-2
~7.0dH-6
~6.4dH-3
~2.5sCH₃
¹³C NMR Predicted δ (ppm) Assignment
~148C-7a
~142C-5
~128C-3a
~125C-2
~115C-6
~100C-3
~15CH₃

Note: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.

Comparison of Reference Standards: In-house vs. Commercially Sourced

A critical decision in establishing an analytical workflow is whether to synthesize and qualify an in-house reference standard or to procure one from a commercial supplier.

Table 4: Comparison of In-house vs. Commercial Reference Standards

FeatureIn-house Reference StandardCommercial Reference Standard
Purity & Characterization Requires extensive in-house characterization (NMR, MS, HPLC, etc.) to establish purity and identity. The process must be thoroughly documented.Typically comes with a Certificate of Analysis (CoA) detailing the purity, identity, and characterization methods used. Purity is often ≥97%.[7][8]
Cost Initial synthesis may be costly in terms of time and resources. Long-term cost may be lower for large quantities.Higher upfront cost per unit, but saves significant time and resources on characterization.
Availability Dependent on in-house synthesis capabilities and timelines.Readily available from multiple suppliers, though stock may vary.[3][7][8]
Regulatory Acceptance May require more extensive justification and documentation for regulatory submissions.Generally well-accepted by regulatory agencies, especially if sourced from reputable suppliers with robust quality systems.
Traceability Traceability is established and maintained internally.Traceable to primary standards (if applicable) and supported by the supplier's quality management system.

Potential Impurities and Alternative Compounds

A comprehensive analytical method should be able to distinguish 7-Methyl-1H-pyrrolo[3,2-b]pyridine from potential process-related impurities and structural isomers.

Structural Isomer Comparison

cluster_target 7-Methyl-1H-pyrrolo[3,2-b]pyridine cluster_isomer 7-Methyl-7H-pyrrolo[2,3-b]pyridine Target Target Isomer Isomer

Caption: Comparison of the target analyte and a key structural isomer.

The isomeric compound, 7-Methyl-7H-pyrrolo[2,3-b]pyridine, is a critical compound to differentiate. NMR studies of this isomer have been reported and show distinct chemical shifts that can be used for unambiguous identification.[6]

Potential impurities could arise from starting materials or by-products of the synthetic route. For instance, if the synthesis involves a halogenated precursor, residual halogenated pyrrolopyridines could be present.

Experimental Protocols

Protocol for HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of the 7-Methyl-1H-pyrrolo[3,2-b]pyridine reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.

  • Chromatographic Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system using the parameters outlined in Table 1.

  • Data Analysis: Determine the area percent purity of the sample by integrating all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Protocol for NMR Identity Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the 7-Methyl-1H-pyrrolo[3,2-b]pyridine sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations to the expected values (see Table 3) and data from any available reference standards.

Conclusion and Recommendations

For the robust analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, the use of a well-characterized reference standard is non-negotiable.

  • For early-stage research and development, a commercially available reference standard with a purity of ≥97% is often sufficient and provides a significant time and resource advantage.[7][8]

  • For later-stage development and regulatory submissions, the establishment of a highly purified and extensively characterized in-house primary reference standard is recommended. This standard should be characterized using a battery of orthogonal analytical techniques, including HPLC, GC-MS, NMR, and elemental analysis.

The analytical methods proposed in this guide provide a solid foundation for the analysis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine. It is crucial to validate these methods according to ICH guidelines to ensure they are fit for their intended purpose.[9] The ability to separate the target analyte from its key structural isomer, 7-Methyl-7H-pyrrolo[2,3-b]pyridine, should be a key validation parameter.

By implementing a rigorous approach to the selection and use of reference standards and by employing validated, robust analytical methods, researchers can ensure the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.

References

  • ICH. (n.d.). Q2(R2) Guideline on Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pugmire, R. J., Smith, J. C., Grant, D. M., & Robins, R. K. (1979). ¹H and ¹³C NMR studies of 7-azaindole and related compounds. Magnetic Resonance in Chemistry, 14(3), 209-213.
  • PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Chemical Profile[1][2] 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-42-4 / 115964-30-6) is a heterocyclic building block belonging to the azaindole class. Unlike common solvents, this compound pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-42-4 / 115964-30-6) is a heterocyclic building block belonging to the azaindole class. Unlike common solvents, this compound presents specific disposal challenges due to its basicity (pyridine ring), potential for aquatic toxicity, and nitrogenous content which can generate NOx species during improper thermal destruction.

This guide replaces generic "hazardous waste" labels with a precise, chemically grounded disposal workflow.

Parameter Critical Data
Chemical Class Heterocyclic Aromatic (Azaindole)
Acidity/Basicity Weak Base (pKa ~8.0 for pyridine nitrogen)
Primary Hazard Skin/Eye Irritant (H315, H319); STOT-SE (H335)
RCRA Status Not P/U-listed by name; regulated by characteristic (Toxicity/Ignitability)
Destruction Method High-temperature incineration with scrubber (Nitrogen content)

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity, not just its physical state.

The "Why" Behind Segregation
  • Incompatibility with Oxidizers: The pyrrole ring is electron-rich. Mixing this waste with strong oxidizers (e.g., nitric acid waste, peroxides) in a central waste drum can lead to exothermic decomposition or fire.

  • Acid-Base Exotherms: As a base, adding significant quantities to an acidic waste stream can generate heat and pressure.

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life. Under no circumstances can this be disposed of via sanitary sewer (drain disposal).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagent, weighing boats, contaminated gloves, silica gel from flash columns.

  • Containment:

    • Do not throw in general trash or "biohazard" bags.

    • Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Label as "Hazardous Waste - Solid - Toxic/Irritant" .

    • Explicitly write: Contains 7-Methyl-1H-pyrrolo[3,2-b]pyridine.[1][2]

  • Deactivation (Optional for High Potency):

    • If the specific derivative is suspected of high biological potency (e.g., kinase inhibitor precursor), treat solids with 10% bleach solution prior to sealing, only if permitted by local EHS to degrade the pyrrole ring. Otherwise, seal as-is.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotovap condensates, HPLC waste streams.

  • Solvent Compatibility Check:

    • Halogenated Waste: If dissolved in DCM or Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, or DMSO -> Non-Halogenated Organic Waste Stream .

  • pH Adjustment (Critical Step):

    • Ensure the waste container pH is between 5 and 9.

    • Reasoning: Highly acidic waste streams containing azaindoles can precipitate salts or generate heat.

  • Scavenging (For trace removal):

    • For aqueous streams where the compound must be removed before bulk disposal, use a Strong Cation Exchange (SCX) cartridge. The basic pyridine nitrogen will bind to the sulfonic acid media, trapping the compound. Dispose of the cartridge as solid hazardous waste (Protocol A).

Visual Decision Logic (Disposal Workflow)

The following diagram outlines the decision process for segregating 7-Methyl-1H-pyrrolo[3,2-b]pyridine waste streams to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Generation 7-Methyl-1H-pyrrolo[3,2-b]pyridine State Physical State? Start->State Solid Solid Waste (Powder, Gloves, Silica) State->Solid Solid Liquid Liquid Waste (Solutions, HPLC) State->Liquid Liquid SolidBin Bin: Hazardous Solid (Trace Toxic/Irritant) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, EtOAc) SolventType->NonHalogenated Flammable/Organic Aqueous Aqueous Buffer SolventType->Aqueous Water Based HaloBin Bin: Halogenated Waste (Code: F002/D001) Halogenated->HaloBin NonHaloBin Bin: Organic Solvents (Code: F003/D001) NonHalogenated->NonHaloBin Scavenge Action: Cation Exchange (SCX) or pH Neutralization Aqueous->Scavenge Incineration End Fate: High Temp Incineration (NOx Scrubber Required) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration Scavenge->NonHaloBin Eluent/Slurry

Caption: Decision tree for segregating azaindole waste based on physical state and solvent carrier to ensure proper incineration protocols.

Regulatory & Compliance Context (RCRA)

While 7-Methyl-1H-pyrrolo[3,2-b]pyridine is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), the generator is responsible for Waste Determination .

Applicable Waste Codes
  • D001 (Ignitability): If the compound is dissolved in a flammable solvent (Flash point <60°C).

  • F-Codes (F002/F003/F005): If the waste is a spent solvent mixture (e.g., containing Toluene, Pyridine, or DCM).[3] Note: Pyridine itself is F005 listed; derivatives are not automatically F005 unless the parent pyridine is present.

  • Waste Profile: When contracting disposal services (e.g., Veolia, Clean Harbors), declare the waste as:

    • Chemical Family: Nitrogen Heterocycles.

    • Hazard:[4][5][6][7] Irritant, Organic Base.

Emergency Spill Management

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Azaindole dust is a respiratory irritant. Clear the immediate area and allow dust to settle (2-3 mins).

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and an N95 or P100 particulate respirator.

  • Dry Spill Cleanup:

    • Do NOT use a brush/broom (generates dust).

    • Cover the spill with wet paper towels (to dampen dust) or use a HEPA-filtered vacuum dedicated to chemical spills.

    • Scoop damp material into the Solid Waste container (Protocol A).

  • Decontamination: Wipe the surface with a mild acidic detergent (e.g., dilute citric acid) to neutralize basic residues, followed by water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11320953, 7-Methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Title 40, Code of Federal Regulations, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][8]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Welcome to your definitive resource for the safe handling of 7-Methyl-1H-pyrrolo[3,2-B]pyridine (CAS 357263-42-4)[1]. In the fast-paced world of drug discovery and chemical research, our most critical asset is the well-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe handling of 7-Methyl-1H-pyrrolo[3,2-B]pyridine (CAS 357263-42-4)[1]. In the fast-paced world of drug discovery and chemical research, our most critical asset is the well-being of our scientists. This guide moves beyond a simple checklist, offering a deep dive into the why behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.

While comprehensive toxicological data for 7-Methyl-1H-pyrrolo[3,2-B]pyridine is not fully established, the principles of chemical safety demand a conservative approach. We will build our safety protocols based on authoritative data from structurally analogous compounds, such as pyridines and other azaindole derivatives.[2][3] This methodology, known as "read-across," is a scientifically sound practice for ensuring worker safety in the absence of specific substance data.[3]

Hazard Assessment: Understanding the Adversary

Based on safety data for related heterocyclic amines and pyridine derivatives, we must assume 7-Methyl-1H-pyrrolo[3,2-B]pyridine presents a multi-faceted hazard profile. The primary threats are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7]

  • Skin and Eye Damage: Causes skin irritation and poses a risk of serious eye irritation or damage.[5][6][8][9]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6][8]

  • Flammability: Many related pyridine compounds are flammable liquids, necessitating control of ignition sources.[4][7][10]

These hazards dictate that our primary goal is to prevent all direct contact. PPE is our last line of defense, employed after engineering controls like chemical fume hoods.

Core Directive: The PPE Selection Matrix

The selection of appropriate PPE is not a one-size-fits-all decision. It is a dynamic process that depends on the specific task being performed. The following table summarizes the minimum required PPE for handling 7-Methyl-1H-pyrrolo[3,2-B]pyridine.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents direct skin contact and absorption. Double-gloving provides a critical buffer in case of a tear or splash on the outer glove.[11]
Eye Protection ANSI-approved, indirectly-vented chemical splash goggles.Protects eyes from splashes, mists, and airborne particles. Standard safety glasses do not provide an adequate seal.[9][12]
Face Protection Face shield (worn over safety goggles).Required when there is a significant risk of splashes, such as during bulk transfers or when heating solutions.[12]
Body Protection Chemical-resistant lab coat with tight cuffs.Protects against contamination of personal clothing and minor splashes.[13]
Respiratory Protection NIOSH/MSHA approved respirator.Necessary when engineering controls (fume hood) are not available or during spill cleanup. The cartridge type depends on the physical form of the chemical.[11][13][14]

Operational Plan: From Gowning to Disposal

Adherence to strict protocols is non-negotiable. The following step-by-step procedures ensure that safety is integrated into every phase of your workflow.

Donning and Doffing PPE: A Contamination Control Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Preparation: Ensure your work area is clear and you have all necessary PPE laid out.

  • Shoe Covers: If required by your facility, don shoe covers first.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye & Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.[11]

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface.

  • Face/Eye Protection: Remove the face shield and goggles from the back.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain contaminants.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove your respirator from the back.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]

Safe Handling Protocol

All manipulations of 7-Methyl-1H-pyrrolo[3,2-B]pyridine must occur within a certified chemical fume hood to minimize inhalation risk.[10][15]

  • Preparation: Before starting, ensure an eyewash station and safety shower are accessible.[15] Decontaminate the work surface within the fume hood.

  • Weighing: If handling a solid, weigh the compound directly into a tared container within the fume hood to contain airborne particles.

  • Transfers: Use sealed containers for transfers whenever possible. If transferring solutions, do so slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all equipment and the work surface. Seal the primary container tightly.

  • Disposal: Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.[5][14]

Emergency and Disposal Logistics

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Containment: For small spills, use an absorbent material like J. T. Baker SOLUSORB® or equivalent to contain the liquid.

  • Cleanup: Wearing the full PPE ensemble described above (including respiratory protection), carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[5][15]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

Disposal Plan

All waste containing 7-Methyl-1H-pyrrolo[3,2-B]pyridine, including contaminated PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and non-combustible container.[2]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[2] Never pour chemical waste down the drain.[5][14]

Visualizing the Safety Workflow

To ensure clarity, the following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action & Disposal Start Start: Handling 7-Methyl-1H-pyrrolo[3,2-B]pyridine AssessTask Assess Task & Quantity Start->AssessTask FumeHood Work in Fume Hood? AssessTask->FumeHood FaceShield Add Face Shield AssessTask->FaceShield High Splash Risk BasePPE Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles BasePPE->AssessTask Re-assess for splash risk Proceed Proceed with Task BasePPE->Proceed FumeHood->BasePPE Yes Respirator Add Respirator (N95 or Organic Vapor) FumeHood->Respirator No / Spill FaceShield->BasePPE Respirator->BasePPE Spill Spill Occurs Proceed->Spill Dispose Dispose of all Waste (Chemical & PPE) as Hazardous Proceed->Dispose Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Respirator Ensure Respirator is worn Cleanup->Dispose

Caption: Workflow for selecting appropriate PPE for handling 7-Methyl-1H-pyrrolo[3,2-B]pyridine.

By internalizing these protocols and understanding the rationale behind them, you contribute to a robust culture of safety that protects you, your colleagues, and your groundbreaking research.

References

  • Material Safety Data Sheet. (n.d.). J.T. Baker.
  • Safety Data Sheet - 5-AZAINDOLE. (2026, January 23). INDOFINE Chemical Company, Inc.
  • Safety Data Sheet. (2009, October 2). Fisher Scientific.
  • Safety Data Sheet - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • Safety Data Sheet - 5-Fluoro-1H-pyrrolo[2,3-b] pyridine. (2026, February 26). TargetMol.
  • Safety Data Sheet - Pyrrolidine. (2025, November 6). MilliporeSigma.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
  • 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL- Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (2025, December 8). ChemScene.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet - Pyridine. (2023, October 20). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com.
  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets. (n.d.). ECHEMI.
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • Pyridine - Registration Dossier. (n.d.). ECHA.
  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
  • 7-Methyl-1H-pyrrolo[3,2-b]pyridine. (2026, February 25). Advanced ChemBlocks.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.